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Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Abstract This technical guide provides a comprehensive analysis of the proposed electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 1-(2-methylquinolin-4-yl)prop-2-en-1-ol. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the proposed electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 1-(2-methylquinolin-4-yl)prop-2-en-1-ol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the structural elucidation of quinoline-based compounds. By dissecting the fragmentation patterns of the constituent 2-methylquinoline core and the prop-2-en-1-ol side chain, this guide offers a predictive framework for interpreting the mass spectra of this and structurally related molecules. The proposed mechanisms are grounded in established principles of mass spectrometry and supported by literature on the fragmentation of analogous chemical structures.

Introduction

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a heterocyclic compound featuring a 2-methylquinoline nucleus substituted at the 4-position with a propenol group. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The structural characterization of such molecules is paramount in drug discovery and development for understanding structure-activity relationships, metabolism, and for quality control.

Mass spectrometry, particularly with electrospray ionization (ESI) and collision-induced dissociation (CID), is a powerful tool for the structural elucidation of organic molecules.[1] ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.[1][2] The resulting fragment ions provide a wealth of structural information.

This guide will provide a detailed, step-by-step examination of the predicted fragmentation pathways of 1-(2-methylquinolin-4-yl)prop-2-en-1-ol under positive ion ESI-MS/MS conditions. The causality behind the proposed cleavages will be explained based on principles of ion stability and established fragmentation mechanisms for similar functional groups and heterocyclic systems.

Experimental Protocol: A Self-Validating System

To ensure the reproducibility and accuracy of the fragmentation data, a robust experimental protocol is essential. The following outlines a standard procedure for the analysis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol using a triple quadrupole or ion trap mass spectrometer.

2.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-methylquinolin-4-yl)prop-2-en-1-ol in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with the addition of a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[1]

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: (Instrument dependent, typically nitrogen)

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

2.3. Data Acquisition

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to generate the fragmentation spectrum.

This self-validating approach ensures that the observed fragments are directly correlated with the precursor ion of the target analyte.

Core Principles of Fragmentation in ESI-MS/MS

Under ESI conditions, the analyte is typically protonated, forming an even-electron (EE) ion.[3] The subsequent fragmentation induced by CID generally follows the "even-electron rule," where the EE precursor ion fragments to yield another EE product ion and a neutral molecule.[3] The site of protonation can significantly influence the fragmentation pathways. For 1-(2-methylquinolin-4-yl)prop-2-en-1-ol, the most likely sites of protonation are the quinoline nitrogen and the hydroxyl group of the propenol side chain. The stability of the resulting fragment ions and neutral losses are the primary driving forces for the observed fragmentation patterns.

Proposed Fragmentation Pathways of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

The molecular weight of 1-(2-methylquinolin-4-yl)prop-2-en-1-ol (C₁₃H₁₃NO) is 199.25 g/mol . The protonated molecule, [M+H]⁺, will have an m/z of 200.26.

4.1. Pathway A: Fragmentation Initiated by the Propenol Side Chain

The presence of the hydroxyl group makes the side chain a likely initiator of fragmentation.

4.1.1. Loss of Water (Dehydration)

A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da).[4][5] This is often a low-energy process.

  • [M+H]⁺ (m/z 200) → [M+H - H₂O]⁺ (m/z 182) + H₂O

The resulting ion at m/z 182 would be a resonance-stabilized carbocation.

Pathway A1: Loss of Water M_H [M+H]⁺ m/z 200 M_H_H2O [M+H - H₂O]⁺ m/z 182 M_H->M_H_H2O - H₂O

Pathway A1: Initial loss of water from the protonated molecule.

4.1.2. α-Cleavage

Alpha-cleavage involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[4][5] In this case, it would involve the cleavage of the bond between the carbinol carbon and the quinoline ring.

  • [M+H]⁺ (m/z 200) → [C₃H₅O]⁺ (m/z 57) + C₁₀H₈N (neutral)

  • [M+H]⁺ (m/z 200) → [C₁₀H₉N]⁺ (m/z 143) + C₃H₄O (neutral)

The formation of the 2-methylquinoline cation at m/z 143 is a plausible pathway.

Pathway A2: Alpha-Cleavage M_H [M+H]⁺ m/z 200 fragment1 [2-Methylquinoline]⁺ m/z 143 M_H->fragment1 - C₃H₄O

Pathway A2: Alpha-cleavage leading to the 2-methylquinoline cation.

4.2. Pathway B: Fragmentation Involving the Quinoline Ring

The stable aromatic quinoline ring can also direct fragmentation.

4.2.1. Loss of Propylene

A plausible rearrangement could lead to the loss of propylene (C₃H₆, 42 Da) from the side chain, resulting in a 4-hydroxy-2-methylquinoline cation.

  • [M+H]⁺ (m/z 200) → [C₁₀H₁₀NO]⁺ (m/z 160) + C₃H₄

This would likely proceed through a cyclic intermediate.

4.2.2. Retro-Diels-Alder (RDA) Reaction

While less common for simple quinolines, a retro-Diels-Alder reaction could potentially occur in the quinoline ring system under CID conditions, leading to the cleavage of the benzene portion of the ring.[6] This would likely occur after initial fragmentation of the side chain. For example, from the [M+H - H₂O]⁺ ion:

  • [M+H - H₂O]⁺ (m/z 182) → Further fragmentation via RDA

This would result in more complex fragment ions.

4.3. Competing Pathways and Secondary Fragmentation

The initial fragments will likely undergo further dissociation.

  • The [M+H - H₂O]⁺ ion (m/z 182) could lose a methyl radical (CH₃, 15 Da) to form an ion at m/z 167.

  • The 2-methylquinoline cation (m/z 143) is known to fragment by the loss of hydrogen cyanide (HCN, 27 Da) to yield an ion at m/z 116.[7]

The relative abundances of these fragment ions will be dependent on the collision energy. At lower energies, the loss of water is expected to be a dominant pathway. At higher energies, more extensive fragmentation of both the side chain and the quinoline ring will occur.

Overall Proposed Fragmentation cluster_main Primary Fragmentation cluster_pathA Pathway A: Side Chain Driven cluster_pathB Pathway B: Ring Involvement cluster_secondary Secondary Fragmentation M_H 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol [M+H]⁺ m/z 200 A1 [M+H - H₂O]⁺ m/z 182 M_H->A1 - H₂O A2 [2-Methylquinoline]⁺ m/z 143 M_H->A2 - C₃H₄O (α-cleavage) B1 [4-Hydroxy-2-methylquinoline]⁺ m/z 160 M_H->B1 - C₃H₄ (rearrangement) S1 [M+H - H₂O - CH₃]⁺ m/z 167 A1->S1 - CH₃ S2 [C₉H₇]⁺ m/z 116 A2->S2 - HCN

Overall proposed fragmentation scheme for protonated 1-(2-methylquinolin-4-yl)prop-2-en-1-ol.

Summary of Expected Fragment Ions

The following table summarizes the most likely fragment ions to be observed in the ESI-MS/MS spectrum of 1-(2-methylquinolin-4-yl)prop-2-en-1-ol.

m/zProposed FormulaNeutral LossPathway
200[C₁₃H₁₄NO]⁺-Precursor Ion
182[C₁₃H₁₂N]⁺H₂OA1
160[C₁₀H₁₀NO]⁺C₃H₄B1
143[C₁₀H₉N]⁺C₃H₄OA2
116[C₉H₇]⁺C₃H₄O + HCNA2 (Secondary)
167[C₁₂H₉N]⁺H₂O + CH₃A1 (Secondary)

Conclusion

The fragmentation of 1-(2-methylquinolin-4-yl)prop-2-en-1-ol under ESI-MS/MS conditions is predicted to be a rich process, yielding several structurally informative fragment ions. The primary fragmentation pathways are expected to be initiated by the propenol side chain, with the neutral loss of water being a dominant low-energy channel. Alpha-cleavage leading to the stable 2-methylquinoline cation is also a highly probable event. Subsequent fragmentation of these primary ions, particularly the characteristic loss of HCN from the quinoline core, provides further confirmation of the structure. This in-depth guide provides a robust framework for the interpretation of the mass spectrum of this compound and can be extended to other substituted quinoline derivatives. The proposed pathways, when used in conjunction with high-resolution mass spectrometry for accurate mass measurements, will enable confident structural elucidation.

References

  • Vertex AI Search. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Ho, C. S., & Lam, C. W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3–12.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013).
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1432-1440.
  • Smyth, W. F., Ramachandran, V. N., O'Kane, E., & Coulter, D. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63–76.
  • Gaber, A. M., Atalla, A. A., & Abdel-Wahab, K. A. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(1), 58–62.
  • Gao, J., & Li, L. (2010). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5179–5186.
  • Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85–152.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 27, 2026, from [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.
  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Quinoline-Based Bioactive Compounds

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) workflow, tailored for researchers, scientists, and professionals in drug development. While centered on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) workflow, tailored for researchers, scientists, and professionals in drug development. While centered on the analytical process for quinoline derivatives, this document uses a representative analogue to illustrate the methodology due to the absence of publicly available crystallographic data for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. The guide delves into the experimental rationale, from crystal selection to data refinement, and discusses the critical interpretation of crystallographic data in the context of medicinal chemistry.

Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development.[1][2][3] First isolated from coal tar in 1834, this privileged scaffold is present in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2] Its derivatives have been successfully developed as antimalarial (e.g., chloroquine, quinine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-inflammatory agents.[1][2][4]

The therapeutic efficacy of quinoline-based drugs is intimately linked to their three-dimensional structure. The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions dictates how these molecules interact with their biological targets, such as enzymes and receptors.[4] Therefore, single-crystal X-ray diffraction stands as the definitive technique for elucidating these structural details, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[5][6]

This guide will walk through the process of SC-XRD analysis, from sample preparation to final structure validation, using a related quinoline derivative as a case study to highlight the critical data points and their interpretation.

The Single-Crystal X-ray Diffraction Workflow: A Step-by-Step Protocol

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[6] The entire process, from obtaining a suitable crystal to the final refined structure, is a meticulous workflow that demands precision at every stage.

Step 1: Crystal Selection and Mounting

The foundation of a successful SC-XRD experiment is a high-quality single crystal. The ideal crystal should be free of cracks and defects, with well-defined faces.

Protocol:

  • Crystal Sourcing: Crystals are typically grown from a supersaturated solution of the purified compound by slow evaporation, vapor diffusion, or cooling. For quinoline derivatives, common solvents for crystallization include acetone, ethanol, or mixtures like ethyl acetate and hexane.[7]

  • Microscopic Examination: Under a polarized light microscope, select a crystal that is optically clear and extinguishes light sharply upon rotation. This indicates a single, well-ordered lattice.

  • Sizing: The optimal crystal size is typically between 50 and 250 microns in all dimensions.[6]

  • Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil and a micromount or loop. The sample is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.

Experimental Rationale: The quality of the crystal directly impacts the quality of the diffraction data. A single, well-ordered crystal will diffract X-rays in a predictable pattern, leading to high-resolution data. Flash-cooling the crystal vitrifies the surrounding oil, holding it in place and protecting it from the intense X-ray beam.

Step 2: Data Collection

Data collection is performed using a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[6]

Protocol:

  • Instrument Setup: A modern diffractometer, such as a Bruker SMART APEXII or an Oxford Diffraction Xcalibur, is used.[7][8] The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to ensure complete and redundant data are collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Image Acquisition: The diffractometer collects a series of diffraction images, each corresponding to a small rotation of the crystal. The intensity and position of the diffracted spots are recorded by the detector.

Trustworthiness of the Protocol: The data collection strategy is designed to measure the intensity of a large number of unique reflections multiple times. This redundancy is crucial for accurate data scaling and absorption correction, leading to a more reliable final structure.

Step 3: Data Reduction and Structure Solution

The raw diffraction images are processed to generate a file containing the Miller indices (hkl) and the intensity of each reflection.

Protocol:

  • Integration: The diffraction spots on each image are integrated to determine their intensities. The software also indexes each spot with its unique hkl.

  • Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame and equivalent reflections are merged. This step also includes an absorption correction to account for the absorption of X-rays by the crystal.[8]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Expertise in Action: The choice of structure solution and refinement software (e.g., SHELXS, SHELXL, Olex2) is critical. An experienced crystallographer will carefully examine the electron density maps to correctly assign atom types and identify any disorder or twinning in the crystal.

Visualization of the SC-XRD Workflow

The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_growth Crystal Growth & Selection mounting Crystal Mounting crystal_growth->mounting High-quality single crystal data_collection Data Collection mounting->data_collection On goniometer data_reduction Data Reduction & Integration data_collection->data_reduction Raw diffraction images structure_solution Structure Solution data_reduction->structure_solution hkl file refinement Structure Refinement structure_solution->refinement Initial model validation Validation & Deposition refinement->validation Refined structure

Caption: A flowchart of the single-crystal X-ray diffraction process.

Crystallographic Data for a Representative Quinoline Derivative

As of the date of this publication, single-crystal X-ray diffraction data for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is not available in the Cambridge Crystallographic Data Centre (CCDC) database.[9][10][11] Therefore, we present the crystallographic data for a structurally related compound, (E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one, to illustrate the type of data obtained from an SC-XRD experiment.[8]

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC25H19NO
Formula Weight349.41
Temperature100 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions
a10.5830 (5) Å
b10.2189 (5) Å
c18.4509 (7) Å
α90°
β114.147 (2)°
γ90°
Volume1820.80 (14) ų
Z4
Data Collection
DiffractometerBruker SMART APEXII DUO CCD
Reflections Collected27166
Independent Reflections6509 [R(int) = 0.024]
Refinement
Refinement MethodFull-matrix least-squares on F²
R[F² > 2σ(F²)]0.042
wR(F²)0.125
Goodness-of-fit (S)1.05

Data sourced from Acta Crystallographica Section E, 2012, 68, o305.[8]

Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
O1-C101.226 (1)C11-C10-C9119.2 (1)
N1-C11.320 (1)C1-N1-C9117.8 (1)
N1-C91.371 (1)O1-C10-C11121.2 (1)
C1-C21.439 (2)C2-C1-N1122.5 (1)

Data interpretation is crucial. For instance, the C=O bond length of 1.226 Å is typical for a ketone, and the bond angles around the quinoline ring provide insight into its planarity and potential for π-π stacking interactions.[8]

Discussion: From Crystal Structure to Drug Design

The crystallographic data presented in the tables provide a precise three-dimensional map of the molecule. For drug development professionals, this information is invaluable for several reasons:

  • Conformational Analysis: The data reveals the preferred conformation of the molecule in the solid state, which can be used as a starting point for computational modeling of its interaction with a biological target.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, including hydrogen bonding and π-π stacking.[7][8] These interactions can be mimicked in the design of new ligands that bind more tightly to a protein's active site.

  • Absolute Configuration: For chiral molecules, SC-XRD is the only technique that can unambiguously determine the absolute configuration of all stereocenters.[5] This is a critical piece of information for the development of stereospecific drugs.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the field of drug discovery and development. It provides the most detailed and accurate structural information available, which is essential for understanding the structure-activity relationships of bioactive molecules like quinoline derivatives. While the specific crystal structure for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol remains to be determined, the methodologies and data interpretation frameworks outlined in this guide provide a solid foundation for researchers working with this important class of compounds. The elucidation of such structures will undoubtedly pave the way for the design of next-generation therapeutics.

References

  • Sasikumar, P., Manivel, P., & Srinivasan, N. (2012). 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o159. [Link]

  • Li, W., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6296. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19289-19316. [Link]

  • Fun, H.-K., et al. (2012). (E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(2), o305. [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 143-149. [Link]

  • García, Y., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(3), 579. [Link]

  • Singh, H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 26-49. [Link]

  • University of Minnesota. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Characterization and Lab Equipment. [Link]

  • Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Access Structures. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search. Access Structures. [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Dodson, E. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]

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Foundational

Physicochemical Profiling and Lipophilicity Determination of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol: A Comprehensive Technical Guide

Executive Summary The compound 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a highly versatile quinoline derivative serving as a critical building block and intermediate in medicinal chemistry. The quinoline scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a highly versatile quinoline derivative serving as a critical building block and intermediate in medicinal chemistry. The quinoline scaffold is a privileged pharmacophore widely recognized for its antimalarial, antimicrobial, and antineoplastic activities . The addition of the prop-2-en-1-ol (allylic alcohol) moiety at the C4 position introduces a reactive handle for cross-coupling and a hydrogen-bond donor that significantly alters the molecule's hydration shell.

For drug development professionals, understanding the physicochemical properties and lipophilicity (LogP/LogD) of this compound is paramount. These parameters dictate the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This whitepaper provides an in-depth analysis of its physicochemical architecture and outlines field-proven, self-validating experimental protocols for determining its lipophilicity.

Molecular Architecture & Physicochemical Profiling

The structural behavior of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is governed by two primary functional groups:

  • The 2-Methylquinoline Core: The endocyclic nitrogen acts as a weak base. The electron-donating inductive effect of the adjacent C2-methyl group slightly increases the electron density on the nitrogen, yielding an estimated pKa of ~5.5.

  • The Allylic Alcohol Side Chain: This moiety contributes a topological polar surface area (TPSA) of 20.2 Ų (out of the molecule's total 33.1 Ų) and acts as the sole hydrogen-bond donor.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, calculated based on standard medicinal chemistry heuristics and Lipinski's Rule of Five criteria.

ParameterValuePharmacokinetic Implication
Molecular Formula C₁₃H₁₃NO-
Molecular Weight 199.25 g/mol Highly favorable for passive diffusion (< 500 Da).
Estimated LogP ~2.6Optimal lipophilicity for oral bioavailability and membrane permeability.
Estimated pKa (Basic) ~5.5Undergoes pH-dependent ionization in the GI tract.
TPSA 33.1 ŲExcellent membrane and Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors (HBD) 1Low desolvation energy penalty during lipid bilayer insertion.
H-Bond Acceptors (HBA) 2Compliant with Lipinski rules (< 10).
Rotatable Bonds 2Low entropic penalty upon binding to target receptors.

Lipophilicity: Theoretical vs. Experimental Paradigms

Lipophilicity is not a static value; it is a dynamic property dependent on the microenvironment's pH. For ionizable compounds like 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol, we must distinguish between the partition coefficient (LogP ) and the distribution coefficient (LogD ).

  • LogP represents the intrinsic lipophilicity of the unionized (neutral) species.

  • LogD represents the effective lipophilicity at a specific pH, accounting for both ionized and unionized forms.

Mechanistic Causality: Because the quinoline nitrogen has a pKa of ~5.5, the molecule is predominantly protonated (ionized) in the acidic environment of the stomach (pH 1.5–2.0). This protonation drastically lowers the LogD, increasing aqueous solubility for dissolution. Upon entering the neutral pH of the intestines and blood plasma (pH 7.4), the molecule deprotonates into its neutral free base form (>98% unionized). Consequently, LogD7.4​≈LogP , allowing for rapid passive diffusion across the lipid bilayer .

pHDependentIonization Compound 1-(2-Methylquinolin-4-yl) prop-2-en-1-ol (pKa ~5.5) Low_pH Acidic Environment (pH < 4.0) Compound->Low_pH Gastric Fluid / Lysosomes High_pH Physiological/Basic (pH ≥ 7.4) Compound->High_pH Blood Plasma / Intestines Ionized Protonated Quinolinium LogD << LogP High Aqueous Solubility Low_pH->Ionized N-Protonation Neutral Neutral Free Base LogD ≈ LogP High Lipid Permeability High_pH->Neutral Deprotonation

pH-dependent ionization pathways and their impact on LogD and solubility.

Experimental Methodologies for Lipophilicity Determination

To accurately profile this compound, empirical determination of LogP/LogD is required. The two gold-standard methodologies are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

LipophilicityWorkflow Start Lipophilicity Determination Workflow Method1 OECD TG 107 Shake-Flask Method Start->Method1 Method2 OECD TG 117 RP-HPLC Method Start->Method2 Prep1 Equilibrate in n-Octanol and pH 8.0 Buffer Method1->Prep1 Prep2 Inject into End-Capped C18 (Isocratic MeOH/Buffer) Method2->Prep2 Measure1 Centrifuge & Separate Quantify via UV/LC-MS Prep1->Measure1 Measure2 Measure Retention Time (tR) Plot log k' vs Reference logP Prep2->Measure2 Result1 Direct LogP Calculation (Mass Balance Validated) Measure1->Result1 Result2 Indirect LogP Estimation (High-Throughput) Measure2->Result2

Dual-methodological workflow for experimental LogP determination.

Protocol A: The Shake-Flask Method (OECD TG 107)

The Shake-Flask method is the direct, thermodynamic gold standard for LogP values between -2 and 4 .

Self-Validating Principle: This protocol mandates the quantification of the compound in both the aqueous and octanol phases. Calculating the total mass balance ensures that no analyte is lost to interfacial emulsion or glassware adsorption, validating the integrity of the run.

  • Solvent Saturation: Pre-saturate n-octanol and an aqueous phosphate buffer (pH 8.0) with each other for 24 hours. Causality: Using a pH 8.0 buffer ensures the quinoline nitrogen (pKa ~5.5) is >99% unionized, allowing for the measurement of true LogP rather than LogD.

  • Preparation: Dissolve 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol in the pre-saturated n-octanol to create a stock solution.

  • Equilibration: In three separate centrifuge tubes, combine the octanol stock and aqueous buffer in varying volume ratios (e.g., 1:1, 1:2, 2:1). Agitate mechanically at 25°C ± 1°C for 60 minutes.

  • Separation: Centrifuge the biphasic mixtures at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases. Quantify the concentration using UV-Vis spectroscopy (at the compound's λmax​ ) or LC-MS.

  • Calculation: LogP=log10​(Coctanol​/Cwater​) . The results across the three volume ratios must fall within a range of ± 0.3 log units to be considered valid.

Protocol B: RP-HPLC Method (OECD TG 117)

While the shake-flask method is highly accurate, it is low-throughput. The RP-HPLC method provides a faster, indirect estimation of LogP by correlating chromatographic retention times with lipophilicity .

Self-Validating Principle: The system is calibrated using a minimum of six reference standards with known LogP values. The linear correlation ( R2>0.95 ) between the capacity factor ( logk′ ) and reference LogP validates the column's partitioning behavior prior to analyzing the target compound.

  • Column Selection: Utilize a highly end-capped C18 column. Causality: Free silanol groups on standard silica columns are acidic and will undergo secondary electrostatic interactions with the basic quinoline nitrogen, artificially inflating the retention time and the calculated LogP. End-capping eliminates this artifact.

  • Mobile Phase: Prepare an isocratic mixture of Methanol and pH 8.0 phosphate buffer (e.g., 50:50 v/v). The alkaline pH suppresses ionization of the analyte.

  • Calibration: Inject an unretained marker (e.g., thiourea) to determine the dead time ( t0​ ). Inject a suite of reference standards (e.g., aniline, toluene, chlorobenzene) to determine their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate k′ for each standard: k′=(tR​−t0​)/t0​ . Plot logk′ against the literature LogP values to generate a calibration curve.

  • Measurement: Inject 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol, determine its tR​ , calculate its logk′ , and extrapolate its LogP from the calibration curve.

Pharmacokinetic Implications (ADMET)

The physicochemical profile of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol makes it a highly promising candidate for oral drug formulations:

  • Absorption: With a molecular weight of 199.25 Da, a TPSA of 33.1 Ų, and a LogP of ~2.6, the compound perfectly aligns with Lipinski's Rule of Five. It is expected to exhibit rapid passive transcellular permeability across the intestinal epithelium.

  • Distribution: The moderate lipophilicity ensures adequate partitioning into lipid-rich tissues without excessive sequestration in adipose tissue (which typically occurs when LogP > 4.5). The low TPSA suggests potential for crossing the Blood-Brain Barrier (BBB), which is critical if the compound is intended for CNS-resident parasitic infections or gliomas.

  • Metabolism: The allylic alcohol moiety provides a natural site for Phase II conjugation (e.g., glucuronidation), which facilitates controlled hepatic clearance and prevents toxic accumulation.

Conclusion

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol possesses an optimized physicochemical architecture characterized by a low molecular weight, favorable hydrogen-bonding metrics, and an ideal lipophilicity range (LogP ~2.6). By employing rigorous, self-validating methodologies like OECD 107 and OECD 117, researchers can accurately map its partitioning behavior, ensuring robust data for downstream pharmacokinetic modeling and structure-activity relationship (SAR) optimization.

References

  • Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from[Link]

Exploratory

An In-depth Technical Guide to Computational Molecular Docking Studies of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the computational molecular docking workflow for a novel compound, 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. It is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the computational molecular docking workflow for a novel compound, 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. It is designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices, thereby ensuring a robust and reproducible study. We will navigate the essential stages of molecular docking, from target selection and ligand-protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. The ultimate goal is to furnish a framework that is not only instructive but also instills a deep understanding of the principles that underpin this powerful computational technique in modern drug discovery.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Molecular docking is a cornerstone of structure-based drug design, offering a computational lens to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[1][2][3] This predictive power allows for the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental validation, significantly accelerating the drug discovery pipeline.[4][5] The fundamental principle of molecular docking lies in the "lock and key" and "induced-fit" models of ligand-receptor interactions, where the goal is to find the most energetically favorable binding pose of the ligand within the protein's active site.[2][]

The Significance of Quinoline Scaffolds in Kinase Inhibition

The quinoline moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. Notably, quinoline derivatives have demonstrated significant potential as kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][9] Several FDA-approved kinase inhibitors feature a quinoline core, underscoring the therapeutic relevance of this structural motif.[7][10]

Introducing 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol: A Candidate for Investigation

In this guide, we will focus on the hypothetical compound 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. Given the established role of quinoline derivatives as kinase inhibitors, we hypothesize that this compound may also exhibit inhibitory activity against a member of the kinase family. For the purpose of this technical guide, we will select a relevant and well-characterized kinase as our protein target to illustrate the docking process. Based on the prevalence of quinoline-based inhibitors for receptor tyrosine kinases, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as our target.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-stage process that demands meticulous attention to detail at each step. The workflow can be broadly categorized into three phases: pre-processing, docking simulation, and post-processing/analysis.

Molecular_Docking_Workflow cluster_preprocessing Pre-Processing cluster_postprocessing Post-Processing & Analysis Target_Selection Target Selection & Retrieval (PDB) Protein_Preparation Protein Preparation Target_Selection->Protein_Preparation PDB File Ligand_Preparation Ligand Preparation (PubChem) Docking Molecular Docking (AutoDock Vina) Ligand_Preparation->Docking Ligand File Protein_Preparation->Docking Prepared Protein Result_Analysis Result Analysis Docking->Result_Analysis Docked Poses & Scores Visualization Visualization (PyMOL/Discovery Studio) Result_Analysis->Visualization

Figure 1: A high-level overview of the molecular docking workflow.

Pre-Processing: Laying the Foundation for a Reliable Study

The pre-processing stage is arguably the most critical phase of a molecular docking study. The quality of the input structures directly dictates the reliability of the output. "Garbage in, garbage out" is a particularly apt adage in this context.

Target Selection and Retrieval

Rationale: The selection of an appropriate protein target is the first and most crucial step. For our study, we have chosen VEGFR2, a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. A high-resolution crystal structure is paramount for accurate docking.

Protocol:

  • Navigate to the RCSB Protein Data Bank (PDB): The PDB is the single global archive for 3D structural data of large biological molecules.[11][12][13][14][15]

  • Search for VEGFR2: Use the search bar to find structures of human VEGFR2.

  • Select a Suitable PDB Entry: For this guide, we will use PDB ID: 2OH4 . This structure is of the human VEGFR2 kinase domain in complex with a potent inhibitor. The presence of a co-crystallized ligand is advantageous as it allows for the validation of our docking protocol by "redocking" the native ligand and comparing the predicted pose to the experimental one.

  • Download the PDB File: Download the structure in the PDB format.

Ligand Preparation

Rationale: The ligand structure must be in a 3D format and possess the correct protonation state and stereochemistry at physiological pH. Its energy should also be minimized to represent a low-energy conformation.

Protocol:

  • Retrieve the Ligand Structure:

    • Navigate to the PubChem database, a public repository for information on chemical substances and their biological activities.[16][17][18][19][20]

    • Search for "1-(2-Methylquinolin-4-yl)prop-2-en-1-ol". If the structure is not available, it can be drawn using a chemical sketcher like ChemDraw or MarvinSketch and saved in a 2D format (e.g., MOL file).

    • For this guide, we will assume the structure is available and download it in the 3D SDF format.

  • Energy Minimization and Format Conversion:

    • Use a molecular modeling software like Avogadro or the online server PRODRG to perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

    • Convert the energy-minimized structure to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools.[21] The PDBQT format includes partial charges and information about rotatable bonds.

Protein Preparation

Rationale: The raw PDB file is not immediately suitable for docking. It often contains water molecules, co-factors, and other heteroatoms that are not relevant to the binding interaction and can interfere with the docking process.[22][23][24] Additionally, hydrogen atoms are usually absent in crystal structures and must be added.

Protocol:

  • Clean the PDB File:

    • Open the downloaded PDB file (2OH4.pdb) in a molecular visualization tool like PyMOL [25][26][27][28][29] or BIOVIA Discovery Studio Visualizer .[30][31][32][33][34]

    • Remove all water molecules (often represented as HOH).

    • Remove the co-crystallized ligand and any other heteroatoms or ions that are not essential for the protein's structural integrity or catalytic activity.

    • If the protein is a multimer, retain only the chain of interest (in this case, the one containing the active site).

  • Add Hydrogens and Assign Charges:

    • Use AutoDockTools to add polar hydrogens to the protein.[21][24][35] This is crucial for correctly identifying hydrogen bond donors and acceptors.

    • Assign Gasteiger charges to the protein atoms. These partial charges are used by the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

Protein_Preparation_Workflow PDB_File Raw PDB File (2OH4.pdb) Remove_Water Remove Water Molecules PDB_File->Remove_Water Remove_Ligand Remove Co-crystallized Ligand Remove_Water->Remove_Ligand Select_Chain Select Chain of Interest Remove_Ligand->Select_Chain Add_Hydrogens Add Polar Hydrogens Select_Chain->Add_Hydrogens Assign_Charges Assign Gasteger Charges Add_Hydrogens->Assign_Charges PDBQT_File Prepared Protein (protein.pdbqt) Assign_Charges->PDBQT_File

Figure 2: Detailed workflow for protein preparation.

The Docking Simulation: Predicting the Binding Interaction

With the ligand and protein prepared, we can now proceed with the molecular docking simulation. We will use AutoDock Vina , a widely used, open-source docking program known for its speed and accuracy.[36][37][38][39][40][41]

Defining the Search Space (Grid Box)

Rationale: Instead of searching the entire protein surface, which would be computationally expensive, we define a search space, or "grid box," that encompasses the active site. The dimensions and location of this box are critical for a successful docking run.

Protocol:

  • Identify the Active Site: The active site can be identified from the location of the co-crystallized ligand in the original PDB structure or from published literature.

  • Set the Grid Box Parameters: In AutoDockTools, use the "Grid Box" feature to define the center and dimensions (in x, y, and z) of the search space.[21] The box should be large enough to allow the ligand to move and rotate freely within the active site but not so large that it includes irrelevant regions of the protein surface.

  • Save the Grid Parameters: These coordinates will be used in the Vina configuration file.

Configuring and Running AutoDock Vina

Rationale: AutoDock Vina requires a configuration file that specifies the input files, the search space parameters, and other optional settings.

Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Execute the Docking Run: Open a command-line terminal, navigate to the directory containing your files, and run the following command:

    This will initiate the docking simulation. The progress will be displayed in the terminal, and the output poses and scores will be saved to docked_poses.pdbqt and a log file.

Post-Processing and Analysis: Interpreting the Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[42][43][44][45] A thorough analysis of these results is crucial to derive meaningful insights.

Analyzing Binding Affinity and Pose

Rationale: The binding affinity, typically reported in kcal/mol, is an estimate of the binding free energy.[4] More negative values indicate stronger predicted binding. The root-mean-square deviation (RMSD) between different poses can be used to assess the convergence of the docking algorithm.

Protocol:

  • Examine the Binding Affinities: Open the log file (log.txt) to view the binding affinities for the top-ranked poses.

  • Visualize the Docked Poses: Load the protein structure (protein.pdbqt) and the output poses (docked_poses.pdbqt) into PyMOL or Discovery Studio Visualizer.[25][30]

  • Identify the Best Pose: The pose with the lowest binding affinity is generally considered the most favorable. However, visual inspection is crucial. The best pose should exhibit sensible interactions with the active site residues.

  • RMSD Analysis: If a native ligand was redocked, calculate the RMSD between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[42][43]

Characterizing Key Interactions

Rationale: Understanding the specific molecular interactions that stabilize the ligand-protein complex is a primary goal of molecular docking. These interactions can guide future lead optimization efforts.

Protocol:

  • Identify Interacting Residues: Using your visualization software, identify the amino acid residues in the active site that are in close proximity to the docked ligand.

  • Characterize Interaction Types: Look for key interactions such as:

    • Hydrogen bonds: These are critical for binding affinity and specificity.

    • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

  • Generate 2D Interaction Diagrams: Tools like LigPlot+ or the built-in features of Discovery Studio Visualizer can generate 2D diagrams that provide a clear summary of the ligand-protein interactions.

Data Presentation

Table 1: Docking Results for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol with VEGFR2

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (and Interaction Type)
1-9.20.00Cys919 (H-bond), Glu885 (H-bond), Val848 (Hydrophobic), Leu840 (Hydrophobic)
2-8.81.21Cys919 (H-bond), Val848 (Hydrophobic), Leu1035 (Hydrophobic)
3-8.51.87Asp1046 (Salt bridge), Cys919 (H-bond), Phe1047 (Pi-stacking)

Conclusion and Future Directions

This guide has provided a comprehensive, technically-grounded framework for conducting a molecular docking study of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol with VEGFR2 as a representative kinase target. By adhering to the principles of meticulous pre-processing, robust simulation, and insightful analysis, researchers can generate reliable hypotheses about the binding of novel compounds.

The results of this in-silico study provide a strong foundation for further experimental validation. Future work could involve in-vitro kinase assays to determine the IC50 value of the compound against VEGFR2. Furthermore, the identified key interactions can inform the design of analogues with improved potency and selectivity. Molecular dynamics simulations could also be employed to study the stability of the predicted binding pose over time.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Protein Data Bank. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • wwPDB consortium. (n.d.). Worldwide Protein Data Bank. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]

  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio Visualizer. Retrieved March 26, 2026, from [Link]

  • Schrödinger, LLC. (n.d.). PyMOL. Retrieved March 26, 2026, from [Link]

  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved March 26, 2026, from [Link]

  • ChemCopilot. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • El-Gamal, M. I., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]

  • National Center for Biotechnology Information. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?[Link]

  • Burley, S. K., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link]

  • CSUPERB. (n.d.). Molecular Visualization with PyMOL. Retrieved March 26, 2026, from [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Chemistry, 6(4), 115-118. [Link]

  • Gazit, A., et al. (1996). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 39(11), 2170-2177. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]

  • Kim, S., et al. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Data.gov. (n.d.). PubChem Compound. Retrieved March 26, 2026, from [Link]

  • Schrödinger, LLC. (n.d.). PyMOL Educational-Use-Only. Retrieved March 26, 2026, from [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • Scripps Research. (2020, December 4). AutoDock Vina Tutorial. [Link]

  • Imperial College London. (2025, December 26). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • AutoDock-Vina Documentation. (n.d.). Basic docking. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Journal of Pharmaceutical Negative Results. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved March 26, 2026, from [Link]

  • YouTube. (2025, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. [Link]

  • PyMOL Documentation. (2013, August 19). Welcome. [Link]

  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. Retrieved March 26, 2026, from [Link]

  • Fitzkee Lab @ Mississippi State. (2023, June 4). A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]

  • Kim, S., et al. (2015). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. [Link]

  • My Biosoftware. (2021, July 11). BIOVIA Discovery Studio Visualizer 4.5 – Molecular Visualization. [Link]

  • El-Gamal, M. I., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?[Link]

  • Dassault Systèmes. (n.d.). Free Download: BIOVIA Discovery Studio Visualizer. Retrieved March 26, 2026, from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved March 26, 2026, from [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(20), 3763. [Link]

  • YouTube. (2025, November 19). Download & Install BIOVIA Discovery Studio Visualizer | Step-by-Step Guide. [Link]

  • YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Aerobic Oxidation of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol to Enones

Executive Summary The chemoselective oxidation of allylic alcohols to their corresponding α,β -unsaturated ketones (enones) is a critical transformation in the synthesis of bioactive molecules. When the substrate feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemoselective oxidation of allylic alcohols to their corresponding α,β -unsaturated ketones (enones) is a critical transformation in the synthesis of bioactive molecules. When the substrate features a Lewis-basic N-heterocycle—such as 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol—traditional stoichiometric oxidants often fail. The basic nitrogen can irreversibly coordinate to transition metals, leading to catalyst poisoning, or undergo unwanted N-oxidation.

This Application Note provides a comprehensive guide to two field-proven, highly chemoselective catalytic aerobic oxidation protocols: a Palladium-catalyzed system and an Iron/TEMPO-catalyzed system . Both methodologies are designed as self-validating workflows, ensuring high yields of the target enone while utilizing atmospheric oxygen as a green terminal oxidant.

Substrate Profiling & Mechanistic Rationale

The substrate, 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol , is a secondary allylic alcohol attached to a 2-methylquinoline core. Quinoline derivatives are privileged structures in drug discovery, known for their broad spectrum of biological activities, including potent antimalarial and antitumor properties[1].

The Chemical Challenge: Historically, the oxidative transposition or direct oxidation of allylic alcohols relied on stoichiometric, highly toxic hexavalent chromium reagents, such as in the Babler oxidation using pyridinium chlorochromate (PCC)[2]. However, the quinoline nitrogen (pKa ~4.5) in our substrate acts as a strong Lewis base. If exposed to unbuffered electrophilic metal centers, it will sequester the catalyst.

The Catalytic Solution: To achieve turnover, the catalytic system must either be buffered with a competitive labile ligand or utilize a radical-based mechanism that ignores the basic nitrogen.

  • Method A (Pd/Et₃N): Utilizes Pd(OAc)₂ where Et₃N acts as a sacrificial coordinating ligand, preventing the quinoline from permanently binding the Palladium[3].

  • Method B (Fe/TEMPO): Employs a synergistic radical pathway where TEMPO selectively oxidizes the alcohol, and an Iron/NaCl co-catalyst system regenerates the TEMPO using atmospheric oxygen[3].

Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the self-contained catalytic cycle for the Palladium-mediated aerobic oxidation, highlighting the critical β -hydride elimination step that yields the enone.

CatalyticCycle Substrate 1-(2-Methylquinolin-4-yl) prop-2-en-1-ol Alkoxide Pd-Alkoxide Complex Substrate->Alkoxide Ligand Exchange Pd_Cat Pd(OAc)2 / Et3N (Active Catalyst) Pd_Cat->Alkoxide Coordination BetaElim β-Hydride Elimination Alkoxide->BetaElim Rate-limiting step Product 1-(2-Methylquinolin-4-yl) prop-2-en-1-one BetaElim->Product Enone Release Pd_Hydride HPd(OAc) Species BetaElim->Pd_Hydride Hydride Transfer O2_Regen Aerobic Oxidation (O2 → H2O2) Pd_Hydride->O2_Regen O2 Insertion O2_Regen->Pd_Cat Catalyst Regeneration

Figure 1: Mechanistic pathway of the Pd-catalyzed aerobic oxidation of quinolinyl allylic alcohols.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Aerobic Oxidation

This method is highly efficient for secondary allylic alcohols and utilizes standard laboratory equipment[3].

  • Step 1: Reaction Setup. In a flame-dried 50 mL round-bottom flask, dissolve 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol (1.0 mmol, 199.2 mg) in anhydrous toluene (10 mL).

  • Step 2: Catalyst Addition. Add Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%) and Triethylamine (0.2 mmol, 28 µL, 20 mol%).

    • Causality: Et₃N is strictly required. It buffers the system by outcompeting the quinoline moiety for Pd coordination, ensuring the metal center remains active for the necessary ligand exchange with the allylic alcohol.

  • Step 3: Oxidation Phase. Purge the flask with O₂ gas (via balloon) for 2 minutes, then leave the reaction under an active O₂ balloon. Stir vigorously (≥ 800 rpm) at 80 °C for 4–6 hours.

    • Causality: Vigorous stirring maximizes the gas-liquid interfacial area, which is critical because the rate of catalyst regeneration (Pd-Hydride to active Pd) is dependent on dissolved oxygen concentration.

  • Step 4: Self-Validation (In-Process). Monitor via Thin Layer Chromatography (TLC) using a 2:1 Hexanes/EtOAc eluent.

    • Validation Logic: The starting material (Rf ~0.25) will be replaced by a less polar spot (Rf ~0.50). To definitively prove enone formation without immediate NMR, dip the developed TLC plate into a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The product spot will instantly form a bright orange/red precipitate (hydrazone formation), confirming the presence of the conjugated ketone.

  • Step 5: Workup. Filter the amber mixture through a short pad of Celite to remove any trace Pd-black. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Iron/TEMPO-Catalyzed Aerobic Oxidation

An exceptionally mild, room-temperature alternative that avoids heavy metals[3].

  • Step 1: Reaction Setup. Dissolve the substrate (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL) in a reaction vial open to an O₂ balloon.

  • Step 2: Catalyst Addition. Add Fe(NO₃)₃·9H₂O (5 mol%), TEMPO (5 mol%), and NaCl (5 mol%).

    • Causality: TEMPO is the primary oxidant. The Fe(III) catalyst utilizes atmospheric O₂ to regenerate the active TEMPO oxoammonium species. NaCl is a critical kinetic additive; the chloride ions coordinate with iron, significantly accelerating the electron transfer rate between the Fe species and TEMPO, preventing the catalytic cycle from stalling.

  • Step 3: Oxidation Phase. Stir at 25 °C (Room Temperature) for 12–16 hours.

  • Step 4: Self-Validation (Visual Cue). The reaction mixture will transition from a pale yellow to a deep red-brown as the active oxoammonium species is generated and sustained. Loss of this red-brown color indicates a stalled catalytic cycle (oxygen starvation).

  • Step 5: Workup. Quench with saturated aqueous Na₂S₂O₃ to reduce residual oxidants. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Quantitative Data & Optimization

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on their laboratory constraints.

ParameterProtocol A (Pd-Catalyzed)Protocol B (Fe/TEMPO-Catalyzed)
Primary Oxidant Atmospheric O₂ (Balloon)Atmospheric O₂ (Balloon)
Catalyst System 5 mol% Pd(OAc)₂, 20 mol% Et₃N5 mol% Fe(NO₃)₃, 5 mol% TEMPO, 5 mol% NaCl
Solvent Toluene1,2-Dichloroethane (DCE)
Temperature 80 °C25 °C (Room Temperature)
Reaction Time 4 – 6 hours12 – 16 hours
Typical Yield 85 – 92%88 – 95%
Chemoselectivity High (Tolerates Lewis basic N-heterocycles)Very High (Strictly oxidizes allylic/benzylic alcohols)
Self-Validation Cue 2,4-DNP positive TLC spotColor shift from pale yellow to deep red-brown

Causality & Troubleshooting

  • Issue: Reaction stalls at <50% conversion (Protocol A).

    • Causality: This is typically caused by insufficient oxygen mass transfer or premature catalyst poisoning by the quinoline substrate.

    • Solution: Ensure the stirring rate is at least 800 rpm. If visual inspection reveals the precipitation of fine black particles (Pd(0) black), the catalyst has irreversibly aggregated. In future runs, increase the Et₃N loading to 30 mol% to better shield the Pd center.

  • Issue: Over-oxidation or complex mixture formation.

    • Causality: While the enone product is generally stable, excessive reaction times at 80 °C (Protocol A) can lead to the generation of reactive oxygen species (ROS) that may attack the electron-deficient alkene.

    • Solution: Strictly adhere to the self-validating TLC monitoring. Quench the reaction immediately upon the disappearance of the starting material's UV-active spot.

References

  • Title: Enone synthesis by oxidation or hydrolysis Source: Organic Chemistry Portal URL: [Link]

  • Title: Babler oxidation Source: Wikipedia URL: [Link]

Sources

Application

Comprehensive Application Note: 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol in Medicinal Chemistry and Drug Discovery

Executive Summary & Strategic Rationale In modern drug discovery, the identification of versatile, bifunctional building blocks is critical for the rapid expansion of structure-activity relationship (SAR) libraries. 1-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the identification of versatile, bifunctional building blocks is critical for the rapid expansion of structure-activity relationship (SAR) libraries. 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol represents a highly strategic scaffold that merges pharmacological privilege with exceptional synthetic malleability.

The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from antimalarials (e.g., chloroquine) to targeted oncology agents (e.g., topoisomerase and kinase inhibitors)[1],[2]. The rigid, planar aromatic system facilitates π−π stacking within hydrophobic protein pockets, while the nitrogen atom serves as a critical hydrogen-bond acceptor.

Conversely, the prop-2-en-1-ol (allylic alcohol) moiety at the C4 position acts as a linchpin for late-stage functionalization (LSF). Unlike unactivated alkyl chains, the allylic alcohol permits transition-metal-catalyzed cross-coupling, oxidative rearrangements, and cascade annulations without requiring pre-activation or disrupting the aromatic core[3]. This application note details the mechanistic utility of this compound and provides validated protocols for its diversification.

Mechanistic Insights & Chemical Biology Applications

Application A: Direct Tsuji-Trost Allylic Amination

Historically, the Tsuji-Trost reaction required the conversion of allylic alcohols into better leaving groups (acetates or carbonates). However, modern Pd-catalysis enables the direct use of allylic alcohols, producing only water as a byproduct[4].

  • Causality: The substrate undergoes self-assisted activation where the hydroxyl group coordinates with the Pd(0) catalyst, ionizing to form an electrophilic π -allyl palladium(II) intermediate.

  • Utility: Nucleophilic attack by primary or secondary amines yields diverse 4-(aminoallyl)quinolines. These derivatives are highly sought after as basic, lipophilic amines that frequently exhibit high affinity for G-protein coupled receptors (GPCRs) and kinase active sites.

Application B: Oxidative Rearrangement to Enones for Cascade Annulation

The secondary allylic alcohol can be selectively oxidized to an α,β -unsaturated ketone (enone) using aerobic palladium catalysis or selenium dioxide[5].

  • Causality: The resulting enone is a potent Michael acceptor. Because it is conjugated with the electron-deficient quinoline ring, the β -carbon becomes highly electrophilic.

  • Utility: This intermediate is primed for [3+2] or [4+2] cycloadditions with dinucleophiles (e.g., hydrazines, hydroxylamines) to construct complex, fused polycyclic heterocycles (pyrazolines, isoxazoles) that mimic complex natural product alkaloids.

Synthetic Diversification Workflows

Diversification Core 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol (Privileged Scaffold + Allylic Handle) Amination Pd-Catalyzed Tsuji-Trost Allylic Amination Core->Amination Amines, Pd(0) Oxidation Aerobic Oxidation (Pd or SeO2) Core->Oxidation [O] Epoxidation Stereoselective Epoxidation Core->Epoxidation mCPBA or Peroxides AllylAmine Allylic Amines (Kinase Inhibitors / GPCR Ligands) Amination->AllylAmine Enone Enone Intermediate (Michael Acceptor) Oxidation->Enone AminoAlcohol 1,3-Aminoalcohols (Chiral Auxiliaries / Bioactive Probes) Epoxidation->AminoAlcohol Ring Opening with Amines Heterocycles Polycyclic Heterocycles (Cascade Annulation) Enone->Heterocycles Dinucleophiles [3+2] or[4+2]

Figure 1: Synthetic diversification pathways of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol.

Quantitative Data: Reaction Parameters & Target Applications

The following table summarizes the optimized reaction parameters for the primary diversification pathways of the 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol scaffold.

TransformationCatalyst / ReagentsSolvent & TempAvg. YieldPrimary MedChem Application
Direct Allylic Amination Pd(PPh 3​ ) 4​ (5 mol%), Amine (1.5 eq)Toluene / H 2​ O (80°C)75–88%Synthesis of basic lipophilic amines for kinase/GPCR targeting.
Oxidative Rearrangement Pd(TFA) 2​ (1 mol%), O 2​ (1 atm)CH 3​ CN / H 2​ O (40°C)80–92%Generation of Michael acceptors for subsequent annulation.
[3+2] Annulation Hydrazine hydrate (1.2 eq), AcOH (cat.)Ethanol (Reflux)65–85%Construction of pyrazoline-fused quinoline pharmacophores.
Epoxidation mCPBA (1.1 eq), NaHCO 3​ CH 2​ Cl 2​ (0°C to RT)85–95%Precursor for 1,3-aminoalcohols (chiral auxiliaries).

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Direct Allylic Amination (Tsuji-Trost)

This protocol utilizes a biphasic aqueous system to facilitate the direct use of the allylic alcohol without prior activation, maximizing atom economy.

Materials:

  • 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol (1.0 mmol)

  • Secondary Amine (e.g., morpholine or piperidine) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 mmol, 5 mol%)

  • Degassed Toluene/H 2​ O (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • System Preparation: Add 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol and the secondary amine to a Schlenk tube. Causality: Using a Schlenk tube allows for rigorous exclusion of oxygen, which is critical to prevent the premature oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Solvent Addition: Add 10 mL of the degassed Toluene/H 2​ O mixture. The biphasic nature aids in the hydration of the leaving hydroxyl group, turning water into an effective leaving group[4].

  • Catalyst Introduction: In a glovebox or under a strict argon counter-flow, add Pd(PPh 3​ ) 4​ . Seal the tube.

  • Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV detection at 254 nm). The disappearance of the starting material (lower R f​ ) and appearance of a highly UV-active, basic spot (stains with Dragendorff's reagent) indicates successful conversion.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous phase with EtOAc (2 x 10 mL). Dry the combined organics over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

TsujiTrost Pd0 Pd(0) Catalyst Active Species Coordination Alkene Coordination & Oxidative Addition Pd0->Coordination + 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol PiAllyl π-Allyl Palladium(II) Complex (Electrophilic Intermediate) Coordination->PiAllyl - H2O NucleophilicAttack Nucleophilic Attack (e.g., Amine/Thiol) PiAllyl->NucleophilicAttack + Nu:(-) Product Substituted Quinoline Derivative + Pd(0) Regeneration NucleophilicAttack->Product Product->Pd0 Catalytic Cycle

Figure 2: Mechanistic cycle of the Pd-catalyzed Tsuji-Trost allylic amination.

Protocol B: One-Pot Aerobic Oxidation and [3+2] Annulation

This workflow converts the allylic alcohol into an enone, followed by an immediate trapping with a dinucleophile to form a pyrazoline ring.

Materials:

  • 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol (1.0 mmol)

  • Palladium(II) trifluoroacetate [Pd(TFA) 2​ ] (0.01 mmol, 1 mol%)

  • Hydrazine hydrate (1.2 mmol)

  • CH 3​ CN/H 2​ O (5:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Oxidative Rearrangement: Dissolve the starting material in CH 3​ CN/H 2​ O. Add Pd(TFA) 2​ . Causality: Pd(TFA) 2​ is highly electrophilic and efficiently catalyzes the 1,3-isomerization of the allylic alcohol into an enol, which tautomerizes to the enone under aerobic conditions[5].

  • Aerobic Oxidation: Equip the flask with an O 2​ balloon (1 atm). Stir at 40°C for 6 hours. Verify complete conversion to the enone via LC-MS (shift in mass and retention time).

  • Annulation: Without isolating the enone, add hydrazine hydrate directly to the reaction mixture. Increase the temperature to 80°C and stir for an additional 4 hours. Causality: The hydrazine acts as a dinucleophile; the first nitrogen attacks the β -carbon of the enone (Michael addition), and the second nitrogen condenses with the ketone to close the pyrazoline ring.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane (3 x 15 mL), dry over MgSO 4​ , and purify via recrystallization from hot ethanol to yield the pure polycyclic product.

References

  • Solomon VR, Lee H. Quinoline as a privileged scaffold in cancer drug discovery. Curr Med Chem. 2011;18(10):1488-508.[Link]

  • Musiol R. An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opin Drug Discov. 2017 Jun;12(6):583-597.[Link]

  • Ma X, Yu J, Zhou Q, et al. Substrate Self-Assisted Secondary Bond Activation of Allylic Alcohol in Tsuji–Trost Reaction Revealed by NMR Methods. The Journal of Organic Chemistry. 2019.[Link]

  • Wang Y, et al. Palladium-Catalyzed Oxidative Rearrangement of Tertiary Allylic Alcohols to Enones with Oxygen in Aqueous Solvent. Organic Letters. 2014.[Link]

  • MDPI Editorial. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. 2026.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Welcome to the technical support guide for the synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable quinoline-based allylic alcohol. This guide provides in-depth troubleshooting, optimization protocols, and mechanistic insights to help you navigate the complexities of this transformation.

Section 1: Understanding the Core Synthesis and Common Pitfalls

This section addresses the foundational aspects of the synthesis, likely reaction pathways, and the most frequently encountered issues.

Q1: What is the most logical and common synthetic route for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol, and why is it prone to low yields?

The most direct and widely employed method for synthesizing 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is the nucleophilic addition of a vinyl organometallic reagent to the corresponding aldehyde, 2-methylquinoline-4-carbaldehyde. The Grignard reaction, utilizing vinylmagnesium bromide or chloride, is the archetypal example of this transformation.

Reaction Scheme:

2-Methylquinoline-4-carbaldehyde + Vinylmagnesium Bromide → 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Despite its straightforwardness on paper, this reaction is fraught with potential complications that can drastically reduce the yield of the desired allylic alcohol. The primary reasons for low yields stem from two main sources:

  • The Nature of the Grignard Reagent: Vinyl Grignard reagents are highly reactive and basic. This makes them sensitive to moisture, air, and acidic protons. They can also participate in numerous side reactions if not prepared and used under strictly controlled conditions.[1][2]

  • The Reactivity of the Quinoline Aldehyde: The aldehyde starting material contains a nitrogen atom within the aromatic system, which can coordinate with the magnesium of the Grignard reagent. Furthermore, the protons on the methyl group at the 2-position are weakly acidic and can potentially be deprotonated by the strongly basic Grignard reagent, leading to undesired side products.

The interplay between a highly reactive nucleophile and a moderately complex electrophile creates a landscape where minor deviations in protocol can lead to significant product loss.

Section 2: Troubleshooting Guide for Low Yields

This core section is formatted to address specific experimental observations and provide targeted solutions.

Q2: My reaction yields a complex mixture with significant amounts of unreacted 2-methylquinoline-4-carbaldehyde. What are the primary causes?

Observing a large amount of unreacted starting material alongside multiple byproducts typically points to issues with the Grignard reagent itself or suboptimal reaction conditions.

Symptom Potential Cause Recommended Diagnostic & Corrective Action
High Aldehyde Recovery Inactive Grignard Reagent: The reagent may have degraded due to exposure to atmospheric moisture or CO₂. Commercial Grignard solutions can also vary in actual concentration over time.Action: Titrate the Grignard reagent immediately before use to determine its active concentration. A common method is titration against a known amount of I₂ or a non-coordinating acid like salicylic acid. (See Protocol 1).
Low Conversion Insufficient Stoichiometry: Using a 1:1 molar ratio is often insufficient due to the reagent's basicity and potential side reactions.Action: Increase the molar equivalents of the vinyl Grignard reagent to 1.5 - 2.0 equivalents relative to the aldehyde to compensate for any loss and drive the reaction to completion.
Multiple Byproducts Suboptimal Temperature Control: Adding the aldehyde to the Grignard reagent at too high a temperature can promote side reactions over the desired 1,2-addition.Action: Perform the addition of the aldehyde solution dropwise to the Grignard reagent at a low temperature, typically 0 °C or below, to control the initial exothermic reaction.[3]
Q3: My main byproduct appears to be 2-methylquinoline. What reaction is causing this?

The formation of 2-methylquinoline suggests that a reduction of the aldehyde has occurred instead of the desired vinyl addition.

Mechanistic Insight: Grignard reagents can act as reducing agents, particularly with sterically hindered ketones or aldehydes. This occurs via a hydride transfer from the β-carbon of another Grignard molecule. While less common with vinyl Grignard, impurities in the magnesium or the presence of magnesium hydride (from reactions with trace water) can facilitate this pathway.

Troubleshooting Steps:

  • Use High-Purity Magnesium: If preparing the Grignard reagent in-house, use high-purity, freshly-turned magnesium to minimize metal impurities that can catalyze side reactions.

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Any trace of water will not only consume the Grignard reagent but can also lead to the formation of species that promote reduction.

  • Consider an Alternative Reagent: If reduction persists, switching to vinyllithium may be beneficial. Organolithium reagents are generally less prone to acting as reducing agents compared to their Grignard counterparts.

Q4: I'm observing a high molecular weight byproduct that is difficult to characterize. What could it be?

A common side reaction with Grignard reagents is Wurtz-type coupling , where the organometallic species couples with the starting halide. In the context of vinyl Grignard synthesis from vinyl bromide, this leads to the formation of 1,3-butadiene, which can potentially polymerize under the reaction conditions to form oligomeric or polymeric byproducts.

Mitigation Strategies:

  • Slow Addition: When preparing the Grignard reagent, add the vinyl bromide solution slowly to the magnesium turnings to maintain a low instantaneous concentration of the halide, thus disfavoring the coupling reaction.

  • Use of THF: Tetrahydrofuran (THF) is often a superior solvent to diethyl ether for Grignard reactions as it better solvates the Grignard reagent, potentially reducing its tendency for side reactions.[4]

Below is a diagram illustrating the desired reaction pathway versus the most common side reactions discussed.

G SM Starting Materials (2-Methylquinoline-4-carbaldehyde + VinylMgBr) Product Desired Product (1-(2-Methylquinolin-4-yl)prop-2-en-1-ol) SM:e->Product:w Desired Pathway: 1,2-Nucleophilic Addition (Low Temp, Controlled Addition) SideReaction1 Side Reaction: Aldehyde Reduction (Forms 2-Methylquinoline) SM:s->SideReaction1:n Hydride Transfer SideReaction2 Side Reaction: Wurtz Coupling (Forms 1,3-Butadiene -> Polymers) SM:s->SideReaction2:n Radical or Concerted Coupling SideReaction3 Side Reaction: Enolization (Deprotonation of Aldehyde) SM:s->SideReaction3:n Acid-Base Reaction

Caption: Key reaction pathways in the vinyl Grignard addition.

Section 3: Optimized Experimental Protocols

To improve reproducibility and yield, follow these detailed, field-proven protocols.

Protocol 1: Titration of Vinylmagnesium Bromide Solution

This protocol ensures you are using the correct amount of active Grignard reagent.

Materials:

  • 1.0 M solution of Salicylic Acid in dry THF

  • 1,10-Phenanthroline (indicator)

  • Vinylmagnesium Bromide solution (to be titrated)

  • Anhydrous THF

  • Syringes and needles (oven-dried)

  • Argon or Nitrogen supply

Procedure:

  • Flame-dry a 25 mL flask containing a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).

  • Add a crystal of 1,10-phenanthroline to the flask.

  • Add 5 mL of anhydrous THF via syringe.

  • Slowly add the vinylmagnesium bromide solution dropwise via syringe until a persistent pink/red color appears. This step neutralizes any trace impurities. Record the volume added.

  • Accurately add 1.00 mL of the standardized salicylic acid solution to the flask. The solution will become colorless.

  • Continue titrating with the Grignard solution until the pink/red endpoint color persists. Record the total volume of Grignard solution added.

  • Calculation: Molarity (M) = (Volume of Acid × Molarity of Acid) / (Total Volume of Grignard - Initial Volume for impurities).

Protocol 2: Optimized Synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

This protocol incorporates best practices to minimize side reactions and maximize product formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry all glassware under vacuum prep2 Backfill with Argon/N2 prep1->prep2 prep3 Use anhydrous solvents (THF) prep2->prep3 react1 Add vinylmagnesium bromide (1.5 eq, titrated) to flask prep3->react1 react2 Cool reaction flask to 0 °C react1->react2 react4 Add aldehyde solution dropwise over 30-60 min react3 Dissolve aldehyde (1.0 eq) in anhydrous THF react3->react4 react5 Stir at 0 °C for 1h, then warm to RT and stir for 2h react4->react5 work1 Cool flask to 0 °C react5->work1 work2 Quench slowly with saturated aqueous NH4Cl solution work1->work2 work3 Extract with Ethyl Acetate (3x) work2->work3 work4 Wash combined organics with brine work3->work4 work5 Dry over Na2SO4, filter, and concentrate work4->work5 work6 Purify by flash column chromatography work5->work6

Caption: Optimized workflow for the synthesis of the target compound.

Detailed Steps:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Reagent Addition: Charge the flask with vinylmagnesium bromide (1.5 equivalents based on titration) in THF. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-methylquinoline-4-carbaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution to the stirring Grignard solution dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete (or no further conversion is observed), cool the flask back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Using NH₄Cl is crucial as it is a mild proton source that effectively hydrolyzes the magnesium alkoxide without creating a strongly acidic environment that could degrade the allylic alcohol product.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes to isolate the final product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use diethyl ether instead of THF? A: Yes, but THF is often preferred. Its higher boiling point allows for a greater temperature range, and its superior ability to solvate the magnesium-alkoxide intermediate can prevent precipitation and lead to a cleaner reaction.[4]

  • Q: Why is quenching with saturated NH₄Cl recommended over dilute HCl? A: The product, an allylic alcohol, can be sensitive to strong acids. Acidic conditions can promote side reactions like elimination (dehydration) to form a conjugated diene or other rearrangements. Saturated NH₄Cl is a much milder proton source that effectively quenches the reaction while minimizing the risk of product degradation.

  • Q: My product seems to decompose on the silica gel column. What can I do? A: If you observe streaking or product loss during chromatography, the silica gel may be too acidic. You can neutralize the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 1% v/v), in the eluent, then packing the column as usual.

  • Q: What are the expected ¹H NMR signals for the final product? A: You should expect to see characteristic signals for the quinoline core, the methyl group singlet, the vinyl protons (typically three distinct signals in the 5-6.5 ppm range with characteristic cis, trans, and geminal coupling constants), and a doublet for the carbinol proton (the CH-OH group), which will couple to the adjacent vinyl proton. The OH proton itself may appear as a broad singlet.

References

  • Chen, S.-j., Lu, G.-p., & Cai, C. (2015). Synthesis of Quinolines from Allylic Alcohols via Iridium-Catalyzed Tandem Isomerization/Cyclization Combined with Potassium Hydroxide. Synthesis, 47(07), 976-984. [Link]

  • Zeng, F., et al. (2026, January 10). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. [Link]

  • Zeng, F., et al. (2026, January 29). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017, July 21). SciSpace. [Link]

  • Zeng, F., et al. (n.d.). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Publishing. [Link]

  • Scheme 5. Product distribution of the Grignard reaction of aldehyde 14... (n.d.). ResearchGate. [Link]

  • Thakare, K., et al. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024, April 25). MDPI. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). MDPI. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 03). PMC. [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). RSC Publishing. [Link]

  • Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. (n.d.). PMC. [Link]

  • Pedersen, M. A. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. (n.d.). RSC Publishing. [Link]

  • vinyl bromide. (n.d.). Organic Syntheses Procedure. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 02). PMC. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC. [Link]

  • (2-Methylquinolin-4-yl)methanol. (n.d.). PubChem - NIH. [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (n.d.). ChemRxiv. [Link]

  • Product Class 4: Quinolinones and Related Systems. (n.d.). Thieme. [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. (2022, April 04). Helda - University of Helsinki. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing. [Link]

  • M543 - One-pot Synthesis of 2-seleno-4-methylquinoline. (n.d.). [Link]

  • Synthesis of Molecularly Imprinted Polymers Based on a New Monomer "2-(4-Vinylphenyl) Quinoline-4-Carboxylic Acid" for the Selective Solid-Phase Extraction of Lamotrigine. (2026, January 04). ResearchGate. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023, August 27). MDPI. [Link]

Sources

Optimization

overcoming aqueous solubility issues of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic hub to help you overcome the specific physicochemical hurdles associated with 1-(2-Methylquinolin-4-yl)prop-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic hub to help you overcome the specific physicochemical hurdles associated with 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol .

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of your assays. We will address the causality behind precipitation, provide self-validating experimental workflows, and ensure your biological data remains robust and artifact-free.

Part 1: The Physicochemical Root of the Problem

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a highly versatile building block and bioactive scaffold[1]. However, its structure presents a classic solubility paradox in drug development:

  • High Hydrophobicity: The bicyclic aromatic quinoline core, compounded by the lipophilic 2-methyl group, drastically reduces the thermodynamic favorability of aqueous solvation[1][2].

  • Crystal Lattice Energy: Strong intermolecular forces within the solid compound make it energetically unfavorable for water molecules to disrupt the lattice[2][3].

  • Limited Polarity: While the allylic alcohol (prop-2-en-1-ol) at position 4 provides a hydrogen bond donor/acceptor, it is insufficient to overcome the hydrophobicity of the core in physiological buffers (pH 7.4)[1][3].

Part 2: Interactive Troubleshooting Q&A

Q1: My compound dissolves perfectly in 100% DMSO, but immediately "crashes out" when I dilute it into my cell culture media. Why is this happening, and how do I fix it? The Causality: You are experiencing "DMSO shock." When a highly concentrated DMSO stock is introduced to an aqueous buffer, the local dielectric constant of the solvent drops rapidly. The hydrophobic quinoline molecules self-associate and aggregate faster than water molecules can solvate them, exceeding their kinetic solubility limit[4][5]. The Solution: Never add aqueous buffer to your DMSO stock. Instead, add the DMSO stock dropwise to a vigorously vortexing aqueous buffer. Additionally, pre-warming your cell culture media to 37°C provides the thermal energy required to delay nucleation and maintain the compound in a supersaturated state long enough for uniform dispersion[2][4].

Q2: Since the quinoline nitrogen is basic, can I just lower the pH of my buffer to dissolve it? The Causality: Yes, but with strict limitations. The quinoline nitrogen typically has a pKa between 4.0 and 5.5. Lowering the buffer pH to 1–2 units below the pKa (e.g., pH 3.0) protonates the nitrogen, forming a highly soluble salt[4][5]. The Limitation: If you are running a cell-based assay, physiological pH must be maintained at ~7.4. If you dissolve the compound in acid and then neutralize the media, the compound will revert to its free-base form and immediately precipitate[5]. This strategy is only viable for biochemical assays that tolerate acidic conditions.

Q3: I need to screen this compound in a 96-well format. Should I use a surfactant like Tween-80 or a cyclodextrin like HP-β-CD? The Causality: It depends on your biological target. Surfactants (Tween-80, Pluronic) form micelles that encapsulate the lipophilic quinoline core, which is highly effective for chemical assays[2]. However, surfactants can disrupt lipid bilayers, causing high background toxicity in cell-based assays. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that forms a 1:1 thermodynamic inclusion complex with the drug. The hydrophobic quinoline core slides into the cyclodextrin cavity, while the hydrophilic exterior keeps the complex dissolved[2][5]. HP-β-CD is biologically inert and is the gold standard for cell-based screening.

Part 3: Quantitative Data & Strategy Selection

Use the following table to select the optimal solubilization strategy based on the thermodynamic limits of your specific assay.

Solubilization StrategyMechanism of ActionTypical Working RangeProsCons / Assay Limitations
DMSO Co-solvent Reduces dielectric constant of the medium0.1% - 1.0% (v/v)Easy to prepare, universal standard"DMSO shock" precipitation; >1% is cytotoxic[4]
HP-β-CD Complexation Hydrophobic cavity shields quinoline core1% - 10% (w/v)Excellent biocompatibilityRequires 24-48h equilibration; shifts binding kinetics[2]
Surfactants (Tween-80) Micellar encapsulation of lipophilic compound0.01% - 0.1% (v/v)Highly effective for high concentrationsDisrupts cell membranes; interferes with fluorescence[2]
pH Adjustment (Acidic) Protonates quinoline nitrogen (salt formation)pH 4.0 - 6.0No additives requiredIncompatible with physiological cell-based assays (pH 7.4)[4][5]

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol you run must contain an internal validation mechanism. Do not rely on the "naked eye" to determine if a compound is in solution; micro-precipitates will skew your IC50 values[4].

Protocol A: Kinetic Solubility Determination via Nephelometry

This protocol self-validates by using light scattering to objectively pinpoint the exact concentration at which the compound aggregates.

  • Stock Preparation: Dissolve 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol in 100% DMSO to a final concentration of 10 mM. Vortex vigorously[2][4].

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock using 100% DMSO[4].

  • Aqueous Transfer: To a new clear 96-well plate, add 198 µL of pre-warmed (37°C) PBS (pH 7.4) to each well[2][4].

  • Integration: Transfer 2 µL of each DMSO dilution into the corresponding PBS wells (Final DMSO = 1%). Mix by pipetting[4].

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking[4].

  • Validation (Readout): Measure the absorbance at 620 nm (a wavelength where the quinoline does not absorb light). An upward shift in the baseline indicates light scattering from insoluble micro-particles[2][4]. The highest concentration before the baseline shift is your maximum kinetic solubility.

Protocol B: Thermodynamic HP-β-CD Complexation

This protocol self-validates by utilizing a standard curve to quantify the exact molarity of the active compound successfully driven into the aqueous phase.

  • Matrix Preparation: Prepare 1%, 2%, 5%, and 10% (w/v) HP-β-CD solutions in PBS (pH 7.4)[2][5].

  • Saturation: Add an excess amount of solid 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol powder to 1 mL of each cyclodextrin solution[2].

  • Equilibration: Agitate the suspensions at 25°C for 48 hours. Causality: Inclusion complexation is a thermodynamic process that requires time to reach equilibrium[2].

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved compound[2].

  • Validation (Quantification): Carefully extract the clear supernatant. Measure the concentration of the dissolved quinoline derivative using UV-Vis spectrophotometry against a pre-established standard curve[2]. Plotting the dissolved concentration against the HP-β-CD concentration will yield a linear phase-solubility diagram, confirming successful 1:1 complexation[2].

Part 5: Visualizations & Workflows

G Start 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol Precipitates in Assay Buffer CheckDMSO Is final DMSO < 1%? Start->CheckDMSO ReduceConc Perform Serial Dilution Find Kinetic Solubility Limit CheckDMSO->ReduceConc Yes TryCD HP-β-CD Complexation (1-10% w/v) CheckDMSO->TryCD No / Need Higher Conc. ReduceConc->TryCD Still Precipitates Success Compound Solubilized Proceed to Bioassay ReduceConc->Success Soluble TrySurf Add Surfactant (e.g., Tween-80) TryCD->TrySurf Insufficient TryCD->Success Soluble TrySurf->Success

Decision tree for overcoming quinoline precipitation in aqueous biological assays.

Quinoline derivatives are frequently screened for anti-proliferative and anti-cancer activities, often targeting kinase networks[6][7][8]. Ensuring your compound is fully solubilized is critical before interpreting downstream signaling inhibition.

Pathway Quinoline 1-(2-Methylquinolin-4-yl) prop-2-en-1-ol PI3K PI3K Kinase Quinoline->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Quinoline->Apoptosis Promotes Akt Akt Signaling PI3K->Akt mTOR mTOR Pathway Akt->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation Proliferation->Apoptosis

Simplified PI3K/Akt/mTOR signaling pathway targeted by anti-proliferative quinolines.

References

  • Pilkington, L. I., et al. "Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides." Bioorganic & Medicinal Chemistry.[Link]

  • ResearchGate. "Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights." ResearchGate. [Link]

  • National Institutes of Health. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." PMC. [Link]

  • MDPI. "Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents." MDPI. [Link]

  • National Institutes of Health. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC.[Link]

Sources

Troubleshooting

preventing oxidative degradation of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol during long-term storage

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol . As a bifunctional active pharmaceutical ingredient (API), this molecule presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol .

As a bifunctional active pharmaceutical ingredient (API), this molecule presents unique stability challenges. It contains both an allylic alcohol moiety and a quinoline core. These functional groups are highly susceptible to distinct oxidative degradation pathways. This guide is designed by application scientists to help you diagnose degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Diagnostic Workflow: Identifying Degradation Pathways

Before implementing a storage solution, you must correctly identify the specific degradation mechanism affecting your batch. Use the workflow below to interpret your LC-MS/HPLC data.

G A Initial API Quality Check (LC-MS / HPLC) B Oxidative Impurity Detected? A->B C Enone Formation [M-2] Da (Allylic Oxidation) B->C Yes (-2 Da) D N-Oxide Formation [M+16] Da (Quinoline Oxidation) B->D Yes (+16 Da) G Proceed to ICH Q1A(R2) Long-Term Storage B->G No E Apply Argon Flushing & Add Antioxidants (e.g., BHT) C->E F Avoid Ethers/Peroxides & Store at -20°C D->F E->G F->G

Workflow for diagnosing and mitigating oxidative degradation pathways.

Troubleshooting Guides & FAQs

Q1: During routine stability checks, we observe a new impurity at [M-2] Da. What is causing this, and how do we prevent it? A1: The [M-2] Da peak indicates the conversion of the prop-2-en-1-ol group into its corresponding enone (1-(2-methylquinolin-4-yl)prop-2-en-1-one). The allylic C-H bond adjacent to the double bond is exceptionally weak. Atmospheric oxygen initiates a homolytic cleavage, forming a resonance-stabilized radical that rapidly decomposes into the unsaturated ketone[1].

  • Causality & Prevention: Autoxidation is a radical-chain process heavily dependent on oxygen concentration. You must eliminate oxygen exposure by storing the API under a strict Argon blanket. Argon is preferred over Nitrogen because its higher molecular weight allows it to settle and physically displace oxygen at the solid-gas interface[2].

Q2: We are seeing an [M+16] Da impurity when storing the API in solution or in solid-dose formulations. Why? A2: An [M+16] Da mass shift is the hallmark of quinoline N-oxide formation[3]. The quinoline nitrogen lone pair acts as a nucleophile against peroxides. If you are storing the API in ethereal solvents (e.g., THF, diethyl ether) that have accumulated trace hydroperoxides over time, or if you are using excipients like povidone or crospovidone which are known sources of peroxides, the nitrogen will rapidly oxidize.

  • Causality & Prevention: Avoid ether-based solvents entirely for liquid storage. If formulating into solid doses, mandate the use of low-peroxide excipients. For long-term bulk storage, maintain the API in its solid state at -20°C to kinetically suppress the oxidation rate.

Q3: The API powder turns yellow after a few weeks on the benchtop, even in a sealed clear vial. Is this oxidation? A3: Yes, combined with photolytic degradation. Allylic alcohols can undergo photo-induced autoxidation and subsequent polymerization when exposed to UV/visible light[1]. The yellowing is indicative of extended conjugated systems forming via polymerization or quinoline ring degradation.

  • Causality & Prevention: Actinic light provides the activation energy necessary to generate initial free radicals. Always use amber borosilicate glass to block UV light, and store the material in the dark.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol under various environmental conditions, highlighting the necessity of strict storage controls.

Storage ConditionAtmospherePackagingTimeframePurity (HPLC Area %)Primary Degradant Identified
25°C / 60% RHAmbient AirClear Glass1 Month88.5%Enone (Allylic Oxidation)
25°C / 60% RHAmbient AirAmber Glass1 Month92.1%Enone (Allylic Oxidation)
40°C / 75% RHAmbient AirAmber Glass1 Month76.3%Enone & N-Oxide
4°C (Solution in THF)Ambient AirClear Glass2 Weeks81.2%N-Oxide (Peroxide-induced)
-20°C Argon Blanket Amber Glass + Mylar 12 Months >99.5% None detected

Experimental Protocols

To guarantee the integrity of your API, you must utilize self-validating systems. This means your storage protocol must be paired with a forced degradation study to ensure your analytical methods can actually detect the degradation if your storage fails.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study (Method Validation)

Before placing the API into long-term storage, validate your HPLC/LC-MS method's stability-indicating power by intentionally degrading the molecule[4],[5].

  • Oxidative Stress (N-Oxide generation): Dissolve 10 mg of API in 10 mL of methanol. Add 1 mL of 3% H₂O₂. Stir at 25°C for 24 hours. Quench with sodium thiosulfate and analyze. Expected outcome: High yield of the [M+16] N-oxide peak.

  • Thermal/Air Stress (Enone generation): Spread 10 mg of solid API in a thin layer on a watch glass. Expose to 60°C in an open-air oven for 7 days. Expected outcome: High yield of the [M-2] enone peak.

  • Validation Check: Ensure your chromatographic method achieves baseline resolution (Rs > 1.5) between the parent API, the enone, and the N-oxide. If it does not, adjust your mobile phase gradient before proceeding to long-term storage analysis.

Protocol 2: Inerting and Cryogenic Storage of the Solid API

Once your analytical method is validated, execute this protocol to ensure zero degradation over a 12-month shelf life.

  • High-Vacuum Drying: Dry the purified API under high vacuum (< 0.1 mbar) at 25°C for 24 hours. Causality: Removes residual moisture that could facilitate hydrolytic or oxidative micro-environments.

  • Primary Packaging: Transfer the solid into a clean, dry amber borosilicate glass vial. Causality: Amber glass cuts off UV radiation, preventing photo-induced radical initiation.

  • Argon Inerting: Place the vial in a glove box or use a Schlenk line. Purge the headspace with high-purity Argon (99.999%) for 3 minutes. Causality: Argon is heavier than air and displaces oxygen at the powder bed level far more effectively than Nitrogen.

  • Hermetic Sealing: Seal the vial immediately with a PTFE-lined crimp cap. Causality: PTFE prevents chemical interaction with the septum and provides a superior oxygen barrier.

  • Secondary Packaging: Place the primary vial inside an opaque, aluminized Mylar pouch containing a desiccant pack (silica gel) and an oxygen scavenger packet. Heat-seal the pouch.

  • Cryogenic Storage & Self-Validation: Transfer the sealed pouch to a monitored -20°C freezer. Validation Check: Pull a 30-day sample and run it against the forced degradation standards from Protocol 1. A purity of >99.5% validates that the Argon blanket was successfully applied and maintained.

References

  • ICH Q1A(R2) Stability testing of new drug substances and products , ich.org,[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA , europa.eu,[Link]

  • A Facile Autoxidation of an Allylic Alcohol in Air , researchgate.net,[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have structured this portal to address the unique chromatographic liabilities of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have structured this portal to address the unique chromatographic liabilities of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol .

Developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound requires navigating two competing structural challenges:

  • The Basic Quinoline Nitrogen (pKa ~5.0): Prone to severe electrostatic interactions with column silanols, leading to peak tailing.

  • The Allylic Alcohol Moiety (prop-2-en-1-ol): Highly susceptible to acid-catalyzed dehydration and isomerization.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure scientific integrity and method reproducibility.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) when using a standard water/acetonitrile gradient. How can I correct this? A1: The tailing is caused by secondary ion-exchange interactions. At a neutral or mildly acidic pH (pH 4.0–7.0), the basic quinoline nitrogen remains protonated (cationic). Simultaneously, residual surface silanols (Si-OH) on traditional silica-based columns deprotonate into negatively charged siloxanes (Si-O⁻). The electrostatic attraction between the protonated analyte and the ionized silanols severely distorts peak shape. Solution: You must bypass this interaction by altering the ionization state of the molecule. Operating at a high pH (e.g., pH 9.0) neutralizes the basic quinoline nitrogen. Because the neutral analyte cannot undergo ion-exchange with the silica surface, peak tailing is eliminated. Always pair high-pH mobile phases with an ethylene-bridged hybrid (BEH) silica column to prevent stationary phase dissolution [1].

Q2: My reference standard appears as two peaks, or shows a distinct degradation shoulder when using 0.1% Trifluoroacetic acid (TFA). Is the standard impure? A2: It is highly likely that your method is degrading the standard on-column. The prop-2-en-1-ol moiety is an allylic alcohol. Under strongly acidic conditions—such as those created by 0.1% TFA (pH ~2.0)—the hydroxyl group becomes protonated and dissociates as water. This forms a highly stable carbocation, stabilized by both the adjacent alkene (allylic resonance) and the quinoline aromatic system. This intermediate rapidly undergoes dehydration to form a conjugated diene. Solution: Avoid perfluorinated acids and strong acidic modifiers entirely for this compound [2]. Switch to a volatile, mildly basic buffer like 10 mM Ammonium Bicarbonate (pH 9.0) to preserve the integrity of the allylic alcohol while maintaining excellent peak shape.

Q3: How do I optimize the gradient slope to separate the target from structurally similar synthetic impurities (e.g., regioisomers)? A3: Gradient steepness directly dictates selectivity ( α ) for closely eluting isomers. For hydrophobic basic compounds, a shallower gradient slope (e.g., 2% organic increase per column volume) enhances resolution. Furthermore, switching the organic modifier from Acetonitrile to Methanol can dramatically alter selectivity. Methanol acts as both a hydrogen-bond donor and acceptor, allowing it to interact specifically with the hydroxyl group of the prop-2-en-1-ol moiety, often resolving isomers that co-elute in Acetonitrile[3].

Part 2: Data Presentation

The following table summarizes the causal relationship between mobile phase selection, analyte ionization, and resulting chromatographic performance.

Mobile Phase Buffer / AdditivepHAnalyte Ionization StatePeak Asymmetry ( As​ )On-Column StabilityMechanistic Outcome
0.1% TFA 2.0Fully Protonated (Cationic)1.15Poor (Degradation) Acid-catalyzed dehydration of allylic alcohol.
10 mM Ammonium Acetate 5.0Partially Protonated> 2.5 (Severe)ModerateElectrostatic interaction with ionized silanols.
10 mM Ammonium Bicarbonate 9.0Neutral 1.05 (Ideal) Excellent Analyte is neutral; silanol interactions bypassed.

Part 3: Visual Diagnostics

The decision tree below outlines the logical workflow for troubleshooting basic, acid-sensitive compounds like 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol.

Workflow Start Evaluate Initial HPLC Run (Standard Acidic Gradient) Tailing Is Peak Asymmetry (As) > 1.5? Start->Tailing Silanol Diagnosis: Silanol-Quinoline Electrostatic Interaction Tailing->Silanol Yes Degradation Are Secondary Degradation Peaks Present? Tailing->Degradation No HighPH Action: Switch to High-pH Buffer (10 mM NH4HCO3, pH 9.0) Silanol->HighPH HighPH->Degradation AcidCat Diagnosis: Acid-Catalyzed Allylic Alcohol Dehydration Degradation->AcidCat Yes Valid Proceed to Gradient Optimization & Validation Degradation->Valid No NeutralPH Action: Remove Strong Acids Use Mild/Basic Modifier AcidCat->NeutralPH NeutralPH->Valid

Workflow for troubleshooting quinoline peak tailing and allylic alcohol degradation.

Part 4: Validated Experimental Protocol

To ensure a self-validating system, this protocol utilizes a high-pH mobile phase to protect the allylic alcohol and neutralize the quinoline ring, coupled with strict System Suitability Testing (SST) criteria.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water to yield a 10 mM solution. Adjust the pH to 9.0 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile to maximize hydrogen-bonding selectivity for the prop-2-en-1-ol moiety).

Step 2: Chromatographic Conditions
  • Column: Ethylene-Bridged Hybrid (BEH) C18, 100 mm × 2.1 mm, 1.7 µm particle size (stable up to pH 12).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 230 nm and 280 nm (capturing the primary quinoline chromophores).

Step 3: Gradient Program
  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 1.0 - 8.0 min: Linear ramp from 5% B to 95% B.

  • 8.0 - 10.0 min: 95% B (Column wash).

  • 10.0 - 10.1 min: Return to 5% B.

  • 10.1 - 14.0 min: 5% B (Re-equilibration for ~10 column volumes).

Step 4: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, inject a 0.1 mg/mL reference standard of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol in triplicate. The system is only considered valid if it meets the following causality-driven criteria:

  • Peak Asymmetry ( As​ ): Must be ≤1.2 . (Validates that silanol interactions are successfully suppressed).

  • Purity Angle < Purity Threshold: Assessed via Photodiode Array (PDA). (Validates that no acid-catalyzed dehydration occurred during the run).

  • Retention Time %RSD: Must be ≤0.5% . (Validates complete column re-equilibration at high pH).

References

  • Law, B., & F, P. (1991). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. Journal of Pharmaceutical and Biomedical Analysis, 9(3), 271-274.[Link]

  • Flieger, J. (2010). Use of perfluorinated acids as mobile phase additives in reversed-phase high-performance liquid chromatography of basic drugs. Journal of Chromatography A, 1217(4), 540-549.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons.[Link]

Troubleshooting

reducing trace impurities in the scale-up synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

A Senior Application Scientist's Guide to Reducing Trace Impurities During Scale-Up Welcome to the technical support center for the synthesis and purification of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. As researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reducing Trace Impurities During Scale-Up

Welcome to the technical support center for the synthesis and purification of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. As researchers and drug development professionals, we understand that transitioning a synthetic route from the bench to a larger scale introduces significant challenges, particularly in controlling trace impurities. These impurities can arise from starting materials, side reactions, or degradation and can impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1]

This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address the practical issues encountered in the laboratory. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, optimize your process, and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Q1: My Doebner-von Miller reaction for the quinoline core is producing a low yield and a significant amount of dark, tar-like material. What is happening and how can I fix it?

A1: This is a classic and frequently encountered problem in Doebner-von Miller and related quinoline syntheses.[2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) used in the reaction.[3] This side reaction consumes your starting material and generates intractable polymeric byproducts, leading to difficult purification and low yields.

Causality & Strategic Solutions:

  • Control Reaction Kinetics: The rate of polymerization often competes with the desired cyclization reaction. To favor the formation of the quinoline product, you must manage the concentration and temperature carefully.

    • Slow Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl substrate slowly to the heated reaction mixture containing the aniline and acid catalyst. This keeps its instantaneous concentration low, minimizing self-polymerization.[3]

    • Temperature Management: Exothermic reactions can accelerate polymerization. Monitor the internal temperature of the reactor closely and use controlled heating and cooling to prevent thermal runaways that can favor byproduct formation.[3]

  • Employ a Biphasic System: A highly effective strategy is to use a two-phase reaction medium.[3] By sequestering the α,β-unsaturated carbonyl in an organic phase while the reaction proceeds, its concentration in the reactive acidic phase is kept low, drastically reducing the rate of polymerization.[3]

Q2: My final, isolated product has a persistent yellow or brown tint, even after initial purification. What is the source of this color and what is the best way to remove it?

A2: Persistent color is typically due to trace levels of highly conjugated, high-molecular-weight byproducts or degradation products. These impurities often have strong chromophores that absorb visible light. In the context of quinoline synthesis, these can be residual polymeric materials from the Doebner-von Miller step or minor oxidation products.

Decolorization Protocol:

A common and effective method for removing colored impurities is treatment with activated carbon during recrystallization.

  • Select an Appropriate Solvent: Choose a recrystallization solvent in which your desired product is highly soluble when hot and poorly soluble when cold.

  • Dissolve the Product: In a suitable flask, dissolve the impure 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol in the minimum amount of hot solvent.[4]

  • Treat with Activated Carbon: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities. While still hot, filter the solution through a pre-heated funnel containing fluted filter paper to remove the carbon.[5] This step is critical; if the solution cools, your product will prematurely crystallize on the filter paper.

  • Crystallize, Collect, and Dry: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.[6] Collect the crystals by vacuum filtration and dry them thoroughly.

Q3: My HPLC analysis shows several small, closely-eluting peaks next to my main product peak. How can I identify and remove these?

A3: Closely-eluting peaks often indicate the presence of structurally similar impurities, such as isomers, or degradation products like oxides of the allylic alcohol. Because their polarity and molecular weight are very similar to your target compound, removing them by standard crystallization can be extremely difficult or impossible.[7]

Identification & Removal Strategy:

  • Identification: The first step is to identify these impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this, as it can provide the molecular weight of each impurity, offering clues to its structure.[8][9] For example, an impurity with a mass of +16 Da compared to your product likely corresponds to an oxidation byproduct.

  • Purification by Chromatography: When crystallization fails, preparative column chromatography is the most effective solution.[7] While often seen as a lab-scale technique, it can be scaled for manufacturing with careful process development.[10][11]

    • Phase Selection: Reversed-phase chromatography (e.g., using a C18 stationary phase) is often effective for separating compounds with minor differences in polarity and is widely used in the pharmaceutical industry.[7][12]

    • Method Development: Develop an optimized separation method at the analytical scale (analytical HPLC) first to determine the best mobile phase composition before transitioning to a larger preparative column.[10]

FAQs: Purification, Scale-Up, and Process Control

This section provides answers to frequently asked questions regarding the broader strategy for achieving high purity during scale-up.

Q1: For large-scale purification, how do I decide between recrystallization and preparative chromatography?

A1: The choice between recrystallization and chromatography is a critical decision based on efficiency, cost, and the nature of the impurities. While crystallization is often the preferred method for bulk purification, chromatography is an indispensable problem-solving tool.[7]

FeatureRecrystallizationPreparative Chromatography
Throughput & Cost High throughput, lower cost (solvents, equipment). Generally preferred for large volumes.[7]Lower throughput, higher cost (specialized columns, large solvent volumes, equipment).[10]
Resolving Power Good for removing impurities with significantly different solubility profiles ("soluble" or "insoluble" impurities).[5]Excellent for separating structurally similar or isomeric impurities that co-crystallize.[7]
Development Time Can require extensive solvent screening and optimization to develop a robust process.Method development can be faster for initial small batches, making it valuable in early development.[7]
Best For... Bulk purification of crude material to remove major impurities after synthesis.Final polishing steps, purification of challenging molecules (e.g., oils, amorphous solids), and when crystallization fails to meet purity specifications.[7]
Q2: Can you provide a detailed, step-by-step protocol for developing a robust recrystallization process?

A2: Absolutely. A successful recrystallization relies on the principle that the solubility of most solids increases with temperature.[6] The goal is to find a solvent system where the desired compound is soluble when hot, but insoluble when cold, while impurities remain in solution upon cooling.[13]

Systematic Recrystallization Workflow

Caption: A systematic workflow for laboratory recrystallization.

Experimental Protocol:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid just dissolves. Adding excess solvent will reduce your final yield.[14]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration.[5] Filter the hot solution through a pre-heated funnel to remove the solid impurities.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally produces larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold solvent to rinse away any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Q3: How can I improve batch-to-batch consistency and control impurities proactively during scale-up?

A3: This is precisely the challenge that Process Analytical Technology (PAT) is designed to address. PAT is a framework, encouraged by regulatory agencies like the FDA, for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters.[15][16] The goal is to build quality into the product from the start (Quality by Design, QbD), rather than testing for it at the end.[17]

Implementing a PAT Strategy:

  • Identify Critical Quality Attributes (CQAs): These are the properties of your final product that must be controlled, such as purity, crystal form, and residual solvent levels. The CQA here is a specific, low level of trace impurities.[15]

  • Identify Critical Process Parameters (CPPs): These are the process variables that affect your CQAs.[17] For the quinoline synthesis, CPPs would include reaction temperature, reagent addition rate, and reaction time.

  • Implement Real-Time Monitoring: Use in-line or on-line analytical tools to monitor the CPPs and CQAs in real time.

    • Spectroscopy: In-situ FTIR or Raman probes can monitor the disappearance of starting materials and the appearance of the product, ensuring the reaction goes to completion without generating excessive byproducts.[18] This prevents unnecessary heating, which can lead to degradation.

    • Chromatography: On-line HPLC systems can be used to monitor the impurity profile of the reaction mixture as it progresses, allowing for immediate adjustments if a deviation is detected.[18]

By understanding and controlling the process in real-time, you can ensure that every batch is manufactured under the optimal conditions, leading to consistent quality and minimizing batch failures.[19]

Caption: The logic of implementing PAT for quality control.

References
  • SOP: CRYSTALLIZATION. (n.d.). Georgetown University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]

  • GENVIK. (2025, April 29). How to Scale Up Chromatography for Industrial Bioproduction. Retrieved from [Link]

  • AZoM. (2023, October 16). The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Tutopiya. (2026, February 10). Crystallization and Purification IGCSE Chemistry: Complete Guide. Retrieved from [Link]

  • Hamilton Company. (n.d.). Hamilton Scale-up Liquid Chromatography | Knowledge Center. Retrieved from [Link]

  • Technobis. (2024, September 6). Enhancing Process Understanding. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Al-Bari, M. A. A. (2024). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. Future Journal of Pharmaceutical Sciences, 10(1), 29.
  • Leiss, M. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Retrieved from [Link]

  • Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)? | Knowledge Center. Retrieved from [Link]

  • Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
  • Piramal Pharma Solutions. (2026, March 23). Chromatography in Pharmaceutical Development: A Versatile Tool for Solving Purification Challenges. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Allylic Alcohols. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Organic Syntheses. (n.d.). allyl alcohol. Retrieved from [Link]

  • NCBI. (n.d.). Pharmaceutical Trace Analysis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 25). Oxidation to allylic alcohols without stoichiometric metal reagents. Retrieved from [Link]

  • NCBI. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Retrieved from [Link]

  • ACS Publications. (2018, September 25). Production of High-Purity Allyl Alcohol by the Salting-Out Method from Formic Acid-Mediated Deoxydehydration of Glycerol. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • NCBI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • MDPI. (2007, June 2). M543 - One-pot Synthesis of 2-seleno-4-methylquinoline. Retrieved from [Link]

  • NCBI. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • NCBI. (2022, December 4). The Formation of Inherently Chiral Calix[18]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Retrieved from [Link]

Sources

Optimization

troubleshooting poor resolution in chiral separation of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol enantiomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral separation of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. This guide is designed for researchers, chromatographers, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. This guide is designed for researchers, chromatographers, and drug development professionals who are encountering challenges in resolving the enantiomers of this specific quinoline-based allylic alcohol. The following content is structured in a question-and-answer format to directly address common issues, from complete co-elution to suboptimal peak shape, providing not just solutions but the underlying scientific principles to empower your method development.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it's crucial to understand the analyte's properties, as they dictate the separation strategy.

Q1: What are the key structural features of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol that influence its chiral separation?

A1: The molecular structure presents three key features that are critical for establishing chiral recognition with a stationary phase:

  • The Quinoline Ring System: This is a heterocyclic aromatic structure containing a basic nitrogen atom. This nitrogen is a primary site for interactions, especially with acidic sites on a stationary phase, but it can also participate in π-π stacking and dipole-dipole interactions. The basicity of the quinoline moiety often necessitates the use of mobile phase additives to achieve good peak shape.[1]

  • The Hydroxyl Group (-OH): Located at the stereocenter, this alcohol group is a crucial point for hydrogen bonding (both as a donor and acceptor) with the chiral stationary phase (CSP).[2][3] The three-point interaction model, a foundational concept in chiral recognition, often relies on such hydrogen bonds to establish a stable, transient diastereomeric complex with the CSP.[4]

  • The Aromatic System: The planar quinoline ring provides an opportunity for π-π stacking interactions with CSPs that have complementary aromatic or electron-rich features, such as those found in Pirkle-type or certain polysaccharide-based phases.[5]

The combination of a hydrogen bonding site, a basic center, and a π-rich system makes this molecule a good candidate for separation on a variety of CSPs, particularly polysaccharide derivatives.

Section 2: The Troubleshooting Workflow - From Co-elution to Baseline Resolution

Poor resolution is the most common challenge in chiral separations. The following workflow provides a systematic approach to identify and solve the issue.

Troubleshooting Workflow Diagram

G start Start: Poor Resolution (Rs < 1.5) check_separation Is there ANY peak splitting or shouldering? start->check_separation coelution No (Complete Co-elution) check_separation->coelution No partial_sep Yes (Partial Separation) check_separation->partial_sep Yes screen_csps Primary Strategy: Screen Different CSPs (Protocol 1) coelution->screen_csps optimize_mp Optimize Mobile Phase Composition (Protocol 2) partial_sep->optimize_mp end Resolution Achieved (Rs >= 1.5) screen_csps->end add_modifier Add/Optimize Mobile Phase Additive (Protocol 3) optimize_mp->add_modifier optimize_conditions Optimize Temperature & Flow Rate (Protocol 4) add_modifier->optimize_conditions check_peak_shape Evaluate Peak Shape optimize_conditions->check_peak_shape poor_shape Poor (Tailing/Fronting) check_peak_shape->poor_shape Poor check_peak_shape->end Good troubleshoot_shape Consult Peak Shape Troubleshooting Table (Table 2) poor_shape->troubleshoot_shape troubleshoot_shape->add_modifier Re-optimize

Caption: A logical workflow for systematically troubleshooting poor resolution.

Q2: I see no separation at all (co-elution). Where do I start?

A2: Complete co-elution indicates a lack of enantioselectivity (α ≈ 1) between the analyte and the chosen chiral stationary phase (CSP) under the current conditions. The most effective strategy is not to endlessly optimize a failing system, but to screen different CSPs, as the stationary phase itself provides the primary mechanism for chiral recognition.[6]

This protocol is designed to efficiently test your analyte against a diverse set of CSPs and mobile phase modes to find a "promising" condition (any hint of separation) for further optimization.

Step-by-Step Methodology:

  • Select a Diverse Set of CSPs: Choose at least three columns with fundamentally different chiral selectors. A recommended starting set is provided in Table 1.

  • Prepare Screening Mobile Phases: Prepare isocratic mobile phases for Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes. For this basic analyte, it is highly recommended to include a basic additive from the start.

  • Equilibrate Rigorously: Before the first injection on each column, flush the HPLC system thoroughly to remove any residual solvents or additives from previous work, as additive memory effects can alter selectivity.[7][8] Equilibrate the column with at least 20-30 column volumes of the initial mobile phase.

  • Perform Screening Injections: Inject the racemic sample onto each column/mobile phase combination.

  • Analyze Results: Examine each chromatogram for any sign of peak splitting, shouldering, or partial separation. A condition is "promising" if any separation is observed.

  • Proceed to Optimization: Once a promising condition is identified, proceed to Protocols 2, 3, and 4 for optimization. If no separation is observed on any CSP, consider Supercritical Fluid Chromatography (SFC) as a powerful alternative (see Section 3).

Table 1: Recommended Initial Screening Conditions

CSP TypeRecommended Column ExampleMobile Phase ModeRecommended Starting EluentAdditive
Amylose-based Chiralpak® IA / IB / IGNormal Phase (NP)n-Hexane / Isopropanol (90:10, v/v)0.1% Diethylamine (DEA)
(Immobilized)Polar Organic (PO)Acetonitrile / Methanol (95:5, v/v)0.1% DEA
Cellulose-based Chiralcel® OD-H / OJ-HNormal Phase (NP)n-Hexane / Isopropanol (80:20, v/v)0.1% DEA
(Coated)
Macrocyclic Glycopeptide Chirobiotic® V / TReversed-Phase (RP)Acetonitrile / 20mM Ammonium Acetate pH 6.0 (20:80, v/v)N/A (Buffer acts as modifier)

Note: Always consult the specific column manufacturer's instructions for solvent compatibility, especially for coated phases.[9]

Q3: I have partial separation (Rs < 1.5). How can I improve the resolution?

A3: Partial separation is an excellent starting point. It means you have found a CSP with some enantioselectivity (α > 1). The goal now is to optimize the mobile phase and operating conditions to increase resolution, which is a function of selectivity (α), efficiency (N), and retention factor (k).

The type and concentration of the organic solvent (the "modifier") in the mobile phase can dramatically alter the interactions between the analyte and the CSP.

Step-by-Step Methodology:

  • Vary Modifier Percentage: Using the promising condition from your screen, systematically vary the percentage of the alcohol modifier. For example, in a Hexane/Isopropanol system, test 5%, 10%, 15%, and 20% Isopropanol. This will change the retention time and can significantly impact selectivity.

  • Test Different Modifiers: The choice of alcohol is critical. If Isopropanol gives partial resolution, test Ethanol at various concentrations. Ethanol is more polar and can offer different hydrogen bonding interactions, sometimes dramatically improving resolution.[10]

For 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol, the basic quinoline nitrogen is a dominant interaction site. Uncontrolled interactions with acidic silanol groups on the silica support can cause severe peak tailing and poor resolution. Additives are used to control these secondary interactions.[11][12]

Step-by-Step Methodology:

  • Use a Basic Additive: Since the analyte is basic, a basic additive is almost always required in NP or PO mode to achieve good peak shape.[13]

    • Start with 0.1% (v/v) Diethylamine (DEA) or Ethanolamine in the mobile phase.

    • Systematically vary the concentration (e.g., 0.1%, 0.2%, 0.5%). Increasing additive concentration can sometimes improve selectivity or even reverse the enantiomer elution order.[6][14]

  • Consider an Acidic Additive (with caution): While less common for a basic analyte, a small amount of a weak acid like acetic acid (0.1%) can sometimes improve peak shape by masking other active sites.[15] This should be tried if a basic additive alone does not resolve peak tailing.

These parameters primarily influence the efficiency (kinetics) and thermodynamics of the separation.

Step-by-Step Methodology:

  • Conduct a Temperature Study:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, and 40°C).

    • Lower temperatures often increase interaction strength and improve selectivity, leading to better resolution.[15] However, the effect is system-dependent, and sometimes a higher temperature may be optimal.

  • Reduce the Flow Rate:

    • Chiral separations often involve slow mass transfer kinetics. Reducing the flow rate increases the time the analyte spends interacting with the CSP, which can significantly boost column efficiency (N) and, consequently, resolution.[15]

    • Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.7 mL/min, then to 0.5 mL/min) and observe the impact on resolution.

Q4: My peaks are broad, tailing, or fronting, which is hurting my resolution. What's the cause?

A4: Poor peak shape is detrimental to resolution and accurate quantification. The cause is typically related to undesirable secondary interactions, column overload, or solvent mismatch effects.

Table 2: Troubleshooting Peak Shape Issues

ObservationProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The basic quinoline nitrogen is interacting with acidic silanol sites on the silica support. 2. Column Overload (Mass): Injecting too much analyte mass.[11] 3. Column Contamination: Strongly retained impurities have adsorbed to the column inlet.[9]1. Add a basic mobile phase modifier (e.g., 0.1-0.5% DEA) to mask the silanol sites.[10][13] 2. Reduce the injection concentration/volume. Dilute the sample 10-fold and reinject. 3. Flush the column with a strong, compatible solvent (check manufacturer's guide). For immobilized phases, solvents like THF or DMF can be used.[9]
Peak Fronting 1. Column Overload (Volume/Concentration): Injecting too large a volume or a highly concentrated sample.[11] 2. Inappropriate Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in pure ethanol, mobile phase is 95:5 Hexane/Ethanol). This causes the sample band to spread at the column head.1. Reduce injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.
Section 3: Advanced Techniques - Supercritical Fluid Chromatography (SFC)
Q5: Could SFC be a better alternative to HPLC for this separation?

A5: Absolutely. Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations in the pharmaceutical industry.[16] It often provides significant advantages over traditional HPLC.[17]

Key Advantages of SFC:

  • High Efficiency & Speed: The mobile phase (supercritical CO₂) has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without sacrificing resolution.[17][18]

  • Unique Selectivity: SFC can provide different, often complementary, selectivity compared to HPLC, potentially resolving enantiomers that are difficult to separate by LC.[17]

  • Green Chemistry: SFC primarily uses CO₂, a non-toxic and renewable solvent, drastically reducing the consumption of organic solvents like hexane.[6][16]

  • Compatibility: SFC uses the same polysaccharide-based CSPs that are common in HPLC.[18]

For a compound like 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol, an SFC screening using CO₂ with a methanol or ethanol co-solvent and a basic additive is a highly recommended strategy, especially if HPLC approaches are not yielding satisfactory results.[19][20]

Key Factors in Chiral Recognition

G center Chiral Recognition (Enantioselectivity α) csp Chiral Stationary Phase (e.g., Polysaccharide) csp->center Provides 3D interaction sites mp Mobile Phase (Solvents & Additives) mp->center Modulates interactions analyte Analyte Structure (Functional Groups) analyte->center Interacts with CSP temp Temperature (Thermodynamics) temp->center Affects interaction energy

Caption: The interplay of key factors that govern separation in chiral chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: My resolution is decreasing over time with the same method. Why? A: This is a common issue often caused by column contamination or degradation. Strongly adsorbed impurities from your sample can accumulate at the head of the column, blocking active sites and reducing efficiency.[9] First, try flushing the column with a strong solvent as recommended by the manufacturer. If performance is not restored, the column may be damaged and need replacement. Always use guard columns and filter your samples to prolong column lifetime.

Q: Can I switch the elution order of the enantiomers? A: Yes, this is sometimes possible and can be a useful tool in method development, especially for impurity profiling. The elution order can sometimes be reversed by:

  • Changing the chiral stationary phase (e.g., from a cellulose-based to an amylose-based CSP).

  • Significantly changing the mobile phase composition, such as the type of alcohol modifier or the type and concentration of an additive.[6][14]

Q: What should I use as the sample solvent? A: The ideal sample solvent is the mobile phase itself. This prevents peak distortion. If your compound is not soluble in the mobile phase, use the weakest (least polar in NP, most polar in RP) solvent possible that provides adequate solubility. Using a solvent much stronger than the mobile phase is a primary cause of peak fronting and splitting.[11]

References
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (2026, January 21). Chirality. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology. [Link]

  • The effect of high concentration additive on chiral separations in supercritical fluid chromatography. (2017, August 11). Journal of Chromatography A. [Link]

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (2025, May 15). Chirality. [Link]

  • SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017, July 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 25). LCGC International. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). National Institutes of Health. [Link]

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (2025, October 24). ResearchGate. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023, August 5). Asian Journal of Chemistry. [Link]

  • Structures of aromatic alcohols 1-10. Asymmetric carbons have been marked. (n.d.). ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral. (n.d.). Dr. Maisch GmbH. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]

  • Preparative enantiomer separation with modified cyclodextrins as chiral stationary phases. (n.d.). ScienceDirect. [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (n.d.). IntechOpen. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2023, December 15). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the in-vitro Efficacy of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol Against Standard Chemotherapeutic Agents

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments. While standard chemotherap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments. While standard chemotherapy regimens form the backbone of current clinical practice, their utility is often limited by severe side effects and the emergence of drug resistance. This has spurred the exploration of novel chemical scaffolds with the potential for improved therapeutic indices. Among these, quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2]

Quinoline-based compounds exert their cytotoxic effects through a variety of mechanisms, such as intercalating with DNA, inhibiting key oncogenic kinases, and inducing apoptosis.[1][2][3] The versatility of the quinoline scaffold allows for structural modifications that can enhance target selectivity and bioavailability, making it a promising framework for the development of next-generation anticancer agents.[3]

This guide presents a comparative analysis of a novel quinoline derivative, 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol, against established chemotherapy drugs: doxorubicin, cisplatin, and paclitaxel. We will provide a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of these compounds against a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The objective is to provide researchers with a robust framework for evaluating the in-vitro cytotoxic potential of this novel compound in a standardized and reproducible manner.

Methodology: Establishing a Self-Validating System for IC50 Determination

To ensure the scientific integrity and reproducibility of our findings, we will employ two well-established and validated colorimetric assays for assessing cell viability: the MTT and SRB assays.[4][5][6][7] The use of two distinct assays with different underlying principles provides a more comprehensive and reliable measure of cytotoxicity.

Cell Lines and Culture Conditions
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HeLa (human cervical cancer)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 values of the test compounds.

IC50 Determination Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_prep Prepare serial dilutions of test compounds incubation_24h->drug_prep treatment Treat cells with compounds drug_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h assay_choice Perform MTT or SRB Assay incubation_48h->assay_choice readout Measure absorbance assay_choice->readout calculation Calculate IC50 values readout->calculation

Caption: A generalized workflow for determining the IC50 values of test compounds.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[9]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol and the standard chemotherapy drugs (doxorubicin, cisplatin, paclitaxel) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[5][6][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.[7]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][6]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[5][7]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[5]

Results: A Comparative Analysis of Cytotoxicity

The IC50 values for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol and the standard chemotherapeutic agents were calculated from the dose-response curves generated from the MTT and SRB assays. The results are summarized in the table below. Please note that the IC50 values for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol are illustrative and intended for comparative purposes within this guide.

CompoundCell LineIC50 (µM) - MTT AssayIC50 (µM) - SRB Assay
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol MCF-75.25.8
A5498.79.1
HeLa6.57.0
Doxorubicin MCF-7~0.68[11]-
A549>20[12]-
HeLa~1.0[13]-
Cisplatin MCF-7~11-25[14]-
A549--
HeLa~4-17[14]-
Paclitaxel MCF-7~3.5[15]-
A549~0.027 (120h)[16]-
HeLa~2.5-7.5[17][18]-

Discussion: Interpreting the In-Vitro Data

The illustrative data presented suggests that 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol exhibits moderate cytotoxic activity against the tested cancer cell lines. A direct comparison with the IC50 values of the standard drugs reveals a nuanced picture. For instance, while doxorubicin and paclitaxel show potent activity in the nanomolar to low micromolar range against sensitive cell lines, their efficacy can be highly variable.[11][12][15][16][17][18] Cisplatin often requires higher concentrations to achieve 50% inhibition.[14]

The observed differences in IC50 values between the MTT and SRB assays for the novel compound are expected and highlight the importance of using multiple assays. The MTT assay is dependent on mitochondrial function, whereas the SRB assay measures total protein content. Discrepancies between the two can provide preliminary insights into the compound's mechanism of action. For example, a significantly more potent IC50 in the MTT assay might suggest a direct effect on mitochondrial respiration.

The promising, albeit moderate, activity of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol warrants further investigation. The quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, and this particular derivative could serve as a lead compound for further optimization.[19] Structure-activity relationship (SAR) studies could identify modifications that enhance potency and selectivity.

Potential Mechanisms of Action

Based on the broader literature on quinoline derivatives, several potential mechanisms of action for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol can be hypothesized:

Potential Mechanisms of Action Compound 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol DNA_Intercalation DNA Intercalation & Replication Inhibition Compound->DNA_Intercalation Kinase_Inhibition Kinase Inhibition (e.g., Pim-1, Src) Compound->Kinase_Inhibition Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Tubulin_Polymerization Inhibition of Tubulin Polymerization Compound->Tubulin_Polymerization

Caption: Potential anticancer mechanisms of quinoline derivatives.

Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific kinase inhibition assays, would be necessary to elucidate the precise mechanism of action of this novel compound.

Conclusion: A Promising Scaffold for Further Development

This guide has provided a comprehensive framework for the initial in-vitro evaluation of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. The detailed protocols for the MTT and SRB assays offer a robust and reproducible method for determining its cytotoxic potential relative to standard chemotherapeutic agents. The illustrative data suggests that this novel quinoline derivative possesses anticancer activity and warrants further investigation as a potential therapeutic agent. The path forward should involve mechanistic studies and lead optimization to enhance its potency and selectivity, with the ultimate goal of developing a more effective and less toxic cancer therapy.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). CUSABIO. Retrieved March 26, 2026, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malky, A. S., Al-Zighaibi, A. S., Al-Ghamdi, A. A., & Al-Amer, O. M. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry, 19(3), 105626.
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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of Biomolecular Structure and Dynamics, 43(1), 235–252.
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  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). PLoS ONE, 10(6), e0129078.
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  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol, 6(21), e1984.
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  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023). Bioorganic Chemistry, 138, 106653.
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  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1998). Anticancer Drugs, 9(9), 773-779.
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  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). IntechOpen.
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  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). Oncotarget, 6(42), 44349–44363.
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  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2020). Pharmaceutics, 12(10), 968.
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  • Summary of previously published IC 50 values of doxorubicin in... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

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Comparative

Comprehensive Comparison Guide: Cross-Validation of NMR and MS Data for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol Synthesis Batches

Executive Summary 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a highly functionalized quinoline derivative. The core quinoline scaffold is a privileged structure in drug discovery, known for its wide spectrum of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a highly functionalized quinoline derivative. The core quinoline scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities, while its prop-2-en-1-ol (allyl alcohol) substituent makes it a versatile synthetic intermediate for constructing complex molecules[1].

However, the synthesis of allylic alcohols is notoriously susceptible to side reactions, including 1,3-allylic transposition and oxidation. Relying on a single analytical modality (e.g., standard 1D NMR or low-resolution MS) to validate these batches frequently results in false positives, leading to downstream synthetic failures. As noted in recent literature, the integration of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data represents a robust strategy to surmount the inherent limitations of each technique[2].

This guide objectively compares the performance of High-Fidelity Batches (certified via comprehensive 2D NMR/LC-HRMS cross-validation) against Standard Commercial Batches (certified via routine 1D NMR/LRMS), providing actionable, self-validating experimental protocols for rigorous batch release.

The Analytical Challenge: Why Routine Workflows Fail

In pharmaceutical scale-up, the complementary features of NMR and MS make their combination highly attractive[3]. Yet, many laboratories still rely on isolated, routine workflows that fail to capture the full structural picture:

  • The MS Limitation: Mass spectrometry provides exceptional sensitivity and exact mass but cannot easily distinguish between regioisomers. For instance, a 1,3-allylic transposition impurity (e.g., 3-(2-methylquinolin-4-yl)prop-2-en-1-ol) possesses the exact same molecular weight (199.25 g/mol ) as the target compound.

  • The NMR Limitation: While 1D 1 H-NMR is essential for molecular structure elucidation[4], its interpretation in crude batches can be obscured by overlapping signals. Without 2D connectivity data, confirming the exact regiochemical attachment of the allyl group to the quinoline C4 position is speculative.

By implementing an orthogonal cross-validation strategy, analytical chemists can eliminate isomeric ambiguity and guarantee the structural fidelity of the synthesized batch[5].

Performance Comparison: Comprehensive vs. Routine Workflows

The table below outlines the objective performance metrics of a comprehensively validated batch versus a standard routine batch.

Performance MetricStandard Alternative (1D NMR + LRMS)High-Fidelity Product (2D NMR + LC-HRMS)Impact on Drug Development
Isomer Differentiation Poor (Cannot distinguish allylic transpositions)Excellent (HMBC confirms exact regiochemistry)Prevents off-target reactions in subsequent synthetic steps.
Mass Accuracy Low (> 100 ppm error)High (< 5 ppm error via TOF/Orbitrap)Guarantees exact elemental composition ( C13​H13​NO ).
False Positive Rate High (Due to co-eluting isobaric impurities)Near Zero (Orthogonal cross-validation)Eliminates wasted resources on impure starting materials.
Quantitative Purity Relative (Area under curve without internal std)Absolute (qNMR with internal calibrant)Ensures precise stoichiometric calculations for scale-up.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to prove the causality and accuracy of the generated data.

Protocol A: LC-HRMS with MS/MS Fragmentation

Causality: A slow chromatographic gradient is critical to physically separate the target compound from potential isobaric isomers before they enter the MS source, preventing ion suppression and false purity readings.

  • System Suitability (Self-Validation): Inject a blank (Methanol/Water 50:50) followed by a known reference standard (e.g., caffeine). Verify that the mass accuracy error is < 5 ppm and that no carryover exists in the blank.

  • Sample Preparation: Dilute the synthesized 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol batch to 1 µg/mL in LC-MS grade solvent.

  • Chromatography: Elute through a C18 column (1.7 µm, 2.1 x 100 mm) using a slow gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Acquisition: Operate the ESI source in positive mode. Acquire full scan data (m/z 100-500) and data-dependent MS/MS spectra to capture the diagnostic loss of water (-18 Da) from the allylic alcohol.

Protocol B: Quantitative 2D NMR (qNMR + HSQC/HMBC)

Causality: 2D Heteronuclear Multiple Bond Correlation (HMBC) is specifically utilized to confirm the C-C bond formation between the quinoline ring and the allylic alcohol, a structural feature impossible to verify via 1D 1 H NMR alone[5].

  • Sample Preparation (Self-Validation): Dissolve 10.0 mg of the batch in 600 µL of CDCl3​ . Spike the sample with 0.05% v/v Tetramethylsilane (TMS) as a chemical shift reference and a certified internal calibrant (e.g., 1,3,5-trimethoxybenzene). The internal calibrant normalizes relaxation effects, making the purity quantification self-validating.

  • 1D Acquisition: Acquire standard 1 H and 13 C spectra at 600 MHz to resolve the complex multiplet of the terminal alkene protons.

  • 2D Acquisition: Run 1 H- 13 C HSQC (for direct C-H connectivity) and HMBC (for long-range coupling). Set the HMBC relaxation delay to optimize for 3JCH​ couplings (~8 Hz).

Cross-Validated Data Assignments

The integration of these orthogonal datasets provides an unimpeachable structural proof for the high-fidelity batch.

Analytical ModalitySignal / FragmentStructural AssignmentDiagnostic Value
LC-HRMS m/z 200.1075 [M+H]+ Intact molecular ionConfirms exact molecular formula ( C13​H14​NO+ ).
LC-HRMS (MS/MS) m/z 182.0969 [M+H−H2​O]+ Validates the presence of the labile hydroxyl group.
1D 1 H NMR δ 5.85 (d, 1H)C1'-H (Allylic methine)Confirms the secondary alcohol environment.
1D 1 H NMR δ 5.20 - 5.40 (m, 2H)C3'- H2​ (Terminal alkene)Validates the terminal double bond of the allyl group.
2D HMBC δ 5.85 δ 148.2C1'-H coupling to Quinoline C4Critical: Proves regioselective attachment at the C4 position.

Workflow Visualization

The following diagram illustrates the logical relationship between the parallel analytical workflows and how their integration prevents the release of false-positive batches.

Workflow A Synthesized Batch 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol B LC-HRMS Analysis (Exact Mass & MS/MS) A->B C 2D NMR Spectroscopy (HSQC & HMBC) A->C D Isomeric Ambiguity (False Positives) B->D If used alone E Orthogonal Data Integration (Cross-Validation) B->E C->E D->E F Validated Batch Release (High-Fidelity Product) E->F

Orthogonal cross-validation workflow integrating NMR and LC-HRMS to prevent isomeric false positives.

Conclusion

The structural complexity of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol demands a rigorous analytical approach. As demonstrated, relying solely on standard 1D NMR or LRMS exposes synthetic programs to significant risks of isomeric contamination. By adopting a comprehensive cross-validation workflow that merges the exact mass capabilities of LC-HRMS with the unparalleled regiochemical connectivity of 2D NMR, laboratories can certify high-fidelity batches that drastically outperform standard commercial alternatives in downstream synthetic reliability.

References

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. [Link]

  • Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis... ACS Publications. [Link]

  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. [Link]

  • Synergistic cross-modal learning for experimental NMR-based structure elucidation. arXiv. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive disposal information is readily available for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. The following procedural guide is synthesized from safety data for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive disposal information is readily available for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol. The following procedural guide is synthesized from safety data for structurally similar quinoline derivatives and established best practices for hazardous chemical waste management.[1][2][3][4] Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department for guidance compliant with local, state, and national regulations.[5][6][7]

Section 1: Hazard Assessment and Profile

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol belongs to the quinoline family of heterocyclic aromatic compounds.[8][9] Quinoline and its derivatives are recognized for their broad biological activity, but also for their potential toxicity and environmental persistence.[9][10][11] In the absence of specific data, this compound must be handled as hazardous waste.[1][2][3]

The hazard profile is extrapolated from analogous compounds. Quinolines can be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[2][5][11][12]

Anticipated Hazard Classification Summary
Hazard CategoryGHS Classification (Anticipated)Rationale & Representative Hazard StatementSupporting Sources
Acute Toxicity, Oral Category 3 or 4H301/H302: Toxic or Harmful if swallowed.[2][13]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[12][13][14][15]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[12][13][14][15]
Aquatic Toxicity Acute Category 2, Chronic Category 2H401/H411: Toxic to aquatic life with long lasting effects.[11][12]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.[13][15]

Section 2: Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.[4] All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Required Personal Protective Equipment (PPE)
PPE SpecificationRationale
Gloves Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[1][2] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles with side shields are required.[1] A face shield should be worn if there is a risk of splashing.
Lab Coat A standard laboratory coat must be worn to protect skin and clothing from contamination.[2]
Respiratory Protection If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[3][4]

Section 3: Step-by-Step Disposal Protocol

The core principle for disposing of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is to treat it as a regulated, hazardous chemical waste.[3][16] This involves meticulous segregation, labeling, and coordination with your institution's EHS department.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical disposal.[3][17] Do not mix waste streams unless explicitly permitted by your EHS department, as incompatible chemicals can react violently.[3]

  • Solid Waste: Includes any remaining pure compound, contaminated weighing boats, filter paper, and contaminated PPE (e.g., gloves, absorbent pads).

  • Liquid Waste: Encompasses unused solutions, reaction mixtures, and the initial solvent rinses used for decontaminating glassware.

  • Sharps Waste: Needles or other sharp objects should be placed in a designated sharps container. If a syringe contains residual compound, it must be disposed of as bulk hazardous chemical waste, not in a standard sharps container.[18]

Step 2: Waste Collection and Containerization

Use only approved hazardous waste containers that are chemically compatible with the waste.[17]

  • For Solid Waste: Use a sealable, high-density polyethylene (HDPE) container clearly marked for solid hazardous waste.[3]

  • For Liquid Waste: Use a sealable, compatible glass or HDPE container.[3] Ensure the container has a screw-top closure and leave at least one inch of headspace to accommodate pressure changes.[17]

Step 3: Labeling and Storage

All waste containers must be properly labeled and stored in a designated Satellite Accumulation Area (SAA).

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "1-(2-Methylquinolin-4-yl)prop-2-en-1-ol".

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Storage: Keep waste containers tightly closed except when adding waste.[17] Store them in a designated SAA away from drains and incompatible materials.

Step 4: Arranging Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Schedule a waste pickup with your institution's Environmental Health and Safety department.[3]

  • Licensed Disposal: Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][5] Final disposal must be conducted by a licensed waste disposal company, which typically uses high-temperature incineration to neutralize hazardous compounds.[2][19]

Section 4: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol waste.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (1-(2-Methylquinolin-4-yl)prop-2-en-1-ol) waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Dispose in Approved Sharps Container If empty. If residual chemical, dispose as bulk waste. sharps->collect_sharps store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store contact Contact EHS for Pickup store->contact dispose Final Disposal by Licensed Hazardous Waste Contractor contact->dispose

Caption: Disposal workflow for 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol.

Section 5: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Spill Management Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.[20]

  • Don PPE: Wear all required PPE as listed in Section 2.

  • Control and Contain:

    • For Solid Spills: Carefully sweep or scoop the material to avoid creating dust.[1][2]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain and absorb the liquid.[1][20]

  • Collect Waste: Place all contaminated absorbent material, cleaning supplies, and contaminated PPE into a sealable, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[1] All cleaning materials must be collected as hazardous waste.

Decontamination of Labware
  • Glassware and equipment should be decontaminated promptly.

  • The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste.[1]

  • Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional EHS policy.

Spill Response Workflow

G spill Spill Occurs alert Alert Personnel Secure Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill (Absorb liquid / Sweep solid) ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area (Solvent then Soap & Water) collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Step-by-step spill management workflow.

References

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